Diiron nickel zinc tetraoxide
Description
Structure
2D Structure
Properties
CAS No. |
97435-21-7 |
|---|---|
Molecular Formula |
Fe2NiO4Zn |
Molecular Weight |
299.8 g/mol |
IUPAC Name |
zinc;iron(2+);nickel(2+);oxygen(2-) |
InChI |
InChI=1S/2Fe.Ni.4O.Zn/q3*+2;4*-2;+2 |
InChI Key |
GVDWGEUYTMYQRJ-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[Fe+2].[Fe+2].[Ni+2].[Zn+2] |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[Fe+2].[Fe+2].[Ni+2].[Zn+2] |
Other CAS No. |
97435-21-7 |
Origin of Product |
United States |
Significance of Spinel Ferrites Within Advanced Materials Science
Spinel ferrites, with the general chemical formula MFe₂O₄ where 'M' represents a divalent metal ion, are a crucial category of ceramic materials renowned for their magnetic and electrical properties. nih.gov Their unique crystal structure, which can be normal, inverse, or mixed, dictates the distribution of metal cations within tetrahedral and octahedral sites, profoundly influencing their physicochemical characteristics. nih.govfrontiersin.org This structural versatility allows for the tuning of properties such as high saturation magnetization, high electrical resistivity, low coercivity, and high Curie temperature. frontiersin.org
These characteristics make spinel ferrites indispensable in a multitude of advanced technological applications. They are integral components in high-frequency electronic devices, including inductors, antenna rods, and transformer cores, due to their ability to minimize eddy current losses. nih.govresearchgate.netiscience.in In the realm of information technology, they are explored for magnetic sensing, data storage, and spintronic devices. frontiersin.org Furthermore, their catalytic and photocatalytic potential is harnessed in environmental remediation for the degradation of organic pollutants and in energy applications like water splitting for hydrogen production. frontiersin.orgresearchgate.net The advent of nanotechnology has further expanded their utility, with spinel ferrite (B1171679) nanoparticles showing promise in biomedical fields for applications like magnetic resonance imaging (MRI) and targeted drug delivery. researchgate.netroutledge.com
The Position of Diiron Nickel Zinc Tetraoxide Fe₂nizno₄ Within Multicomponent Oxide Systems
Diiron Nickel Zinc Tetraoxide, with the chemical formula Fe₂NiZnO₄, is a member of the spinel ferrite (B1171679) family and is classified as a multicomponent or mixed-metal oxide. ontosight.aichimicatechnoacta.ru In this structure, the divalent 'M' site in the MFe₂O₄ formula is co-occupied by both nickel (Ni²⁺) and zinc (Zn²⁺) ions. The presence of multiple, distinct metal cations within the same crystal lattice allows for a synergistic interplay that can lead to enhanced or novel properties not achievable with single-metal ferrites like nickel ferrite (NiFe₂O₄) or zinc ferrite (ZnFe₂O₄). nih.govresearchgate.net
The specific ratio of nickel to zinc is a critical parameter that allows for the fine-tuning of the material's magnetic and electrical properties. For instance, the incorporation of diamagnetic zinc ions into the spinel structure can significantly modify the magnetic ordering and, consequently, the saturation magnetization and coercivity of the material. rsc.org This ability to tailor properties through compositional control positions Fe₂NiZnO₄ as a highly versatile material within the broader landscape of multicomponent oxide systems. chimicatechnoacta.ru These systems are at the forefront of materials research, with applications ranging from catalysis and energy storage to advanced electronics. acs.org The synthesis of such complex oxides often involves techniques like co-precipitation, sol-gel, and hydrothermal methods, which allow for precise control over the stoichiometry and nanoparticle characteristics. ontosight.aibohrium.com
Historical Development and Evolution of Research Trajectories for Diiron Nickel Zinc Tetraoxide Analogs
The journey of understanding materials like Diiron Nickel Zinc Tetraoxide is built upon a rich history of ferrite (B1171679) research. The story begins with the discovery of lodestone, a naturally occurring magnetite (Fe₃O₄), in ancient Greece. countis.com However, the modern era of ferrites was initiated by the work of S. Hilpert in 1909 and significantly advanced by J. L. Snoek at Philips Laboratories between 1935 and 1945, leading to the development of practical ferrite materials with strong magnetic properties and high electrical resistivity. countis.comscispace.com A major theoretical breakthrough came in 1948 with Louis Néel's theory of ferrimagnetism, which explained the magnetic behavior of these materials and earned him a Nobel Prize. countis.com
The fundamental spinel structure (AB₂O₄) was first determined in 1915 by Bragg and Nishikawa. scispace.com Early research focused on simple ferrites, but soon expanded to include cation-substituted variants to modify their properties for specific applications, particularly for microwave devices which began to be developed in the 1950s. countis.com The investigation into nickel ferrite (NiFe₂O₄) and zinc ferrite (ZnFe₂O₄) as individual components laid the groundwork for exploring their combined systems. Research into analogs like Ni-Zn ferrites has been driven by the desire to create materials with tailored magnetic permeability and low magnetic loss for high-frequency applications. scispace.com The evolution of synthesis techniques from traditional ceramic methods to wet chemical routes has enabled the production of these materials at the nanoscale, opening up new avenues of research and application. ijasret.com
Current Research Challenges and Opportunities in the Field of Diiron Nickel Zinc Tetraoxide Materials
Solution-Based Approaches for Nanostructure Fabrication
Solution-based methods are widely employed for synthesizing nanostructured materials due to their ability to produce fine, homogeneous, and crystalline nanoparticles at relatively low temperatures.
Hydrothermal and solvothermal techniques are powerful methods for crystallizing materials from solutions in a sealed, heated vessel (autoclave), where "hydrothermal" specifically refers to water as the solvent. unijourn.com These methods allow for precise control over the size, morphology, and crystallinity of this compound nanoparticles by manipulating key reaction parameters. araku.ac.ir
The primary control mechanisms in these syntheses are temperature, reaction time, pressure, pH, and precursor concentration. unijourn.comsemanticscholar.org An increase in reaction temperature generally leads to higher crystallinity and larger particle sizes. aip.org For instance, studies on nickel ferrites have shown that increasing the hydrothermal synthesis temperature from 100°C to 180°C resulted in an increase in saturation magnetization, indicative of improved crystalline structure. aip.org Similarly, extending the reaction time can promote grain growth, leading to larger nanoparticles. araku.ac.ir
The choice of solvent (e.g., water, ethylene (B1197577) glycol, ethanol) in solvothermal synthesis is critical as it influences the precursor's solubility and the self-assembly of nanoparticles, enabling the formation of complex structures like hollow or hierarchical spheres. semanticscholar.org The pressure within the autoclave, which increases with temperature, is also a crucial factor, with elevated pressures often being necessary for the formation of high-quality, crystalline spinel structures. acs.org Surfactants or capping agents may also be introduced to control particle aggregation and stabilize the nanoparticles. aip.org
Table 1: Influence of Hydrothermal/Solvothermal Parameters on Ni-Zn Ferrite Nanoparticle Characteristics
| Parameter | Effect on Nanoparticle Characteristics | Citation |
| Temperature | Higher temperatures generally increase crystallinity and particle size. | aip.org |
| Reaction Time | Longer durations can lead to increased grain growth and larger particles. | araku.ac.ir |
| Solvent Type | Affects precursor solubility and can direct the self-assembly of hierarchical structures. | semanticscholar.org |
| Pressure | Elevated pressure is often required for the formation of high-quality spinel phases. | acs.org |
| pH Level | Influences the reaction kinetics and the final crystal phase. | unijourn.com |
Co-precipitation is a simple, cost-effective, and high-yield method for synthesizing this compound nanoparticles. semanticscholar.orgnih.gov The process involves the simultaneous precipitation of nickel, zinc, and iron ions from a solution by adding a precipitating agent, typically a strong base like sodium hydroxide (B78521) (NaOH) or ammonium (B1175870) hydroxide (NH₄OH). semanticscholar.orgbvmbskkmkadegaon.edu.in
Achieving high phase purity is a primary goal, which is heavily dependent on precise control of the reaction pH. chapman.edu The pH determines the precipitation rate of the different metal hydroxides and influences the subsequent conversion to the ferrite phase. If the pH is not carefully controlled, secondary phases or incomplete reactions can occur. semanticscholar.orgchapman.edu For instance, in the synthesis of Ni-Zn ferrites, a precipitating pH range of 11–13.5 has been shown to favor the formation of a pure spinel phase with spherical particles. chapman.edu
Morphology is also controlled by parameters such as reaction temperature, the concentration of reactants, and the rate of addition of the precipitating agent. semanticscholar.org Higher reaction temperatures can promote directed crystallization, leading to less aggregation and higher purity nanoparticles. semanticscholar.org Conversely, lower temperatures may lead to particle aggregation. semanticscholar.org The choice and concentration of the base can also impact the final particle size; for example, increasing NaOH concentration has been observed to decrease the grain size of the resulting nanoparticles. unijourn.com Subsequent calcination (heat treatment) of the precipitated powder is often necessary to achieve the desired crystallinity and fully form the spinel structure. researchgate.net
The sol-gel method provides excellent stoichiometric control and produces homogeneous, fine particles at low temperatures. nih.govnih.gov The process begins with a "sol," a colloidal solution of precursors, which undergoes hydrolysis and condensation reactions to form a "gel"—a continuous network containing the solvent. mdpi.com
In a typical synthesis of this compound, metal nitrates or chlorides are used as precursors. vnu.edu.vn A chelating agent, such as citric acid in the citrate (B86180) gel method, is crucial. mdpi.com The chelating agent forms stable complexes with the metal cations in the solution. mdpi.com This chelation ensures that the metal ions are uniformly distributed throughout the solution, preventing selective precipitation and promoting homogeneity in the final product. researchgate.net
Upon heating, the solvent evaporates, and the mixture becomes a viscous gel. This gel is a three-dimensional polymer-like network that traps the metal complexes. The conversion of this precursor gel into the final oxide occurs during a subsequent calcination step. The process involves several stages: the breakdown of the coordination bonds, the decomposition of the organic chelating agent (e.g., citric acid), and finally, the formation of the crystalline this compound. mdpi.com The use of a chelating agent that also acts as a fuel during combustion (auto-combustion method) can provide the energy needed for crystallization, often resulting in a highly pure, crystalline product with a fine particle size. nih.gov
Microemulsion synthesis is a sophisticated technique that offers excellent control over particle size and produces nanoparticles with a narrow size distribution. researchgate.net This method utilizes a thermodynamically stable, isotropic dispersion of two immiscible liquids (typically oil and water) stabilized by a surfactant. The synthesis is often carried out in reverse micelles, which are nanosized water droplets dispersed in a continuous oil phase. chapman.edu
These aqueous nanodroplets act as constrained micro-reactors. To synthesize this compound, one microemulsion containing the metal salt precursors (nickel, zinc, and iron salts) is mixed with a second microemulsion containing the precipitating agent. researchgate.net The continuous collision and coalescence of the micelles allow the reactants to mix, leading to precipitation within the nanodroplets. chapman.edu
The particle size is directly influenced by the size of the water droplets, which can be tuned by adjusting the water-to-surfactant molar ratio. chapman.edu This confinement prevents uncontrolled particle growth and aggregation, resulting in highly monodisperse nanoparticles. Factors such as the pH of the precipitating solution also play a significant role in determining the final product's phase and morphology. chapman.edu Studies have shown that the temperature required to form a single-phase product is often lower in microemulsion synthesis (e.g., 400°C) compared to standard co-precipitation methods (e.g., 600°C), leading to smaller and more homogeneous nanoparticles. ucj.org.uaresearchgate.net
Table 2: Comparison of Solution-Based Synthesis Methods for this compound
| Synthesis Method | Key Control Parameters | Typical Resulting Characteristics | Citation |
| Hydrothermal/Solvothermal | Temperature, Time, Pressure, Solvent | High crystallinity, controlled morphology (e.g., spheres, hollow structures). | unijourn.comaip.orgsemanticscholar.org |
| Co-precipitation | pH, Reactant Concentration, Temperature | High yield, phase purity dependent on pH, often requires calcination. | semanticscholar.orgnih.govchapman.edu |
| Sol-Gel/Citrate Gel | Chelating Agent, pH, Calcination Temp. | High homogeneity, stoichiometric control, fine particle size. | nih.govnih.govmdpi.com |
| Microemulsion | Water/Surfactant Ratio, pH | Tunable and narrow particle size distribution, high homogeneity. | chapman.eduucj.org.uaresearchgate.net |
Solid-State and Vapor-Phase Synthesis Paradigms
Solid-state reaction is a traditional and industrially scalable method for producing ceramic materials, including ferrites.
The solid-state reaction, or ceramic method, is a straightforward and high-yield technique for synthesizing polycrystalline this compound. rsc.orgmdpi.com The process involves mechanically mixing and grinding the precursor powders, typically high-purity oxides (Nickel Oxide, Zinc Oxide, Iron(III) Oxide) or carbonates, in stoichiometric ratios. rsc.orgmdpi.com
The intimacy of mixing is critical, and high-energy ball milling is often employed to reduce particle size and increase the surface area of the reactants, which facilitates diffusion during heating. rsc.org After mixing, the powder is subjected to high-temperature calcination, often at temperatures between 900°C and 1300°C. rsc.orgscirp.org
The crystallinity of the final product is directly influenced by the calcination temperature and duration. rsc.orgresearchgate.net Higher temperatures and longer reaction times generally lead to a more complete reaction, improved crystallinity, and larger grain sizes due to sintering. mdpi.com For example, a full conversion into the desired NiFe₂O₄ phase was observed at temperatures of 800–1000°C, while the reaction was incomplete at 600°C. mdpi.com While this method is simple and reproducible, it typically requires high temperatures and can result in larger, less uniform particles with a broader size distribution compared to solution-based methods. researchgate.net
Mechanochemical Synthesis: Principles and Application to Compositionally Complex Spinels
Mechanochemical synthesis is a solid-state reaction method that utilizes mechanical energy, typically through high-energy ball milling, to induce chemical transformations and form nanocrystalline materials. jim.org.cnjst.go.jp This technique offers several advantages, including simplicity, low-cost, and the ability to produce homogenous, nanocrystalline powders at room temperature, bypassing the need for high-temperature calcination steps. jim.org.cnjst.go.jpresearchgate.net
The core principle of mechanochemical synthesis involves the repeated fracturing and welding of powder particles within a high-energy mill. This process generates localized high pressures and temperatures at the point of impact, creating fresh surfaces with high defect concentrations that promote solid-state diffusion and chemical reactions. rsc.org For the synthesis of this compound (Ni-Zn ferrite), precursor materials such as α-Fe2O3, ZnO, and NiO powders are used. jim.org.cn Alternatively, a wet mechanochemical approach can be employed, starting with aqueous solutions of metal chlorides and a precipitating agent like NaOH. jst.go.jp
The application of mechanochemical synthesis has been successfully demonstrated for producing nanocrystalline Ni-Zn ferrites. jim.org.cnjst.go.jp Studies have shown that the milling time and the pH of the starting solution are critical parameters that control the particle size of the resulting ferrite nanoparticles. jst.go.jp For instance, Ni0.5Zn0.5Fe2O4 nanoparticles with a particle size of about 30 nm have been synthesized via this method. jst.go.jp Research has also shown that for zinc-containing ferrites, the spinel structure can form after just 3 hours of mechanical treatment, highlighting the efficiency of this method. researchgate.net
Pulsed Laser Deposition (PLD) for Thin Film and Nanoparticle Architectures
Pulsed Laser Deposition (PLD) is a versatile physical vapor deposition technique used for synthesizing high-quality thin films and nanoparticles. kashanu.ac.irkashanu.ac.ir The process involves irradiating a solid target material with a high-energy pulsed laser beam inside a vacuum chamber. kashanu.ac.irkashanu.ac.ir The intense laser energy ablates the target surface, creating a plasma plume of vaporized material that then condenses on a substrate, forming a thin film or nanoparticles. kashanu.ac.irkashanu.ac.ir
PLD is particularly well-suited for the synthesis of complex oxide materials like this compound due to its ability to maintain the stoichiometry of the target material in the deposited film. inoe.ro In a typical PLD setup for Ni0.5Zn0.5Fe2O4, a KrF excimer laser with a wavelength of 248 nm is used to ablate a sintered ferrite target. kashanu.ac.irkashanu.ac.ir The substrate, often silicon (100), is positioned to collect the ablated material. kashanu.ac.irkashanu.ac.iraip.org
Research has demonstrated the successful synthesis of crystalline Ni0.5Zn0.5Fe2O4 nanoparticles and thin films on Si substrates using PLD. kashanu.ac.irkashanu.ac.ir Characterization techniques have confirmed the formation of a single-phase cubic spinel structure. kashanu.ac.irkashanu.ac.ir The resulting films exhibit uniform and evenly distributed nanoparticles with well-defined grain boundaries. kashanu.ac.irkashanu.ac.ir However, the process can sometimes produce droplets and cluster aggregates due to target splashing during ablation. kashanu.ac.irkashanu.ac.ir The deposition rate and the quality of the film are influenced by parameters such as laser pulse energy, repetition rate, and substrate temperature. kashanu.ac.irinoe.ro For instance, a repetition rate of 5 Hz has been identified as optimal for growing good quality Ni-Zn ferrite thin films. inoe.ro
| Parameter | Value | Reference |
|---|---|---|
| Laser Type | KrF Excimer | kashanu.ac.irkashanu.ac.ir |
| Wavelength | 248 nm | kashanu.ac.irkashanu.ac.ir |
| Pulse Energy | 220 mJ | kashanu.ac.irkashanu.ac.ir |
| Pulse Duration | 20 ns | kashanu.ac.irkashanu.ac.ir |
| Repetition Rate | 10 Hz | kashanu.ac.irkashanu.ac.ir |
| Optimal Repetition Rate | 5 Hz | inoe.ro |
| Substrate | Si (100) | kashanu.ac.irkashanu.ac.ir |
| Target | Sintered Ni0.5Zn0.5Fe2O4 pellet | kashanu.ac.irkashanu.ac.ir |
Influence of Reaction Conditions on Cation Distribution and Phase Formation
Precursor Chemistry and Stoichiometry Effects on Phase Stability
The choice of precursors and their stoichiometric ratios are fundamental in determining the phase stability and final properties of this compound. The synthesis often involves starting with metal salts, such as nitrates or chlorides, or metal oxides. jst.go.jpijsr.netrsc.org The purity and reactivity of these precursors significantly impact the formation of the desired spinel phase.
For instance, in the sol-gel auto-combustion method, metal nitrates are commonly used as they decompose at relatively low temperatures. semanticscholar.org The stoichiometric ratio of the metal cations (Ni²⁺, Zn²⁺, Fe³⁺) in the precursor solution is critical. semanticscholar.org Deviations from the intended stoichiometry can lead to the formation of secondary phases, such as α-Fe₂O₃ (hematite), which can be detrimental to the magnetic properties of the final material. researchgate.net The use of a single-source precursor, where all the metal cations are present in a single molecular complex, has been shown to produce more monodisperse nanocrystals with improved phase purity compared to using a mixture of individual metal salts. nih.gov
In solid-state reactions, the initial mixture of oxides (NiO, ZnO, Fe₂O₃) must be homogenous to ensure complete reaction and the formation of a single-phase spinel structure. ijsr.net The particle size and reactivity of the oxide precursors also play a role; finer, more reactive powders will facilitate the reaction at lower temperatures. The stability of the spinel phase is also influenced by the cation distribution, which is in turn affected by the ionic radii of the constituent ions. For example, the substitution of Zn²⁺ (ionic radius 0.83 Å) with the smaller Ni²⁺ ion (ionic radius 0.78 Å) leads to a decrease in the lattice parameter, confirming the incorporation of the dopant into the crystal structure. chalcogen.ro
Temperature, pH, and Atmosphere Control in Tailoring Material Characteristics
The synthesis conditions, including temperature, pH, and the surrounding atmosphere, exert a profound influence on the crystallite size, morphology, and cation distribution of this compound.
Temperature: Annealing or calcination temperature is a critical parameter that affects crystallinity and particle size. scirp.org Generally, increasing the calcination temperature leads to an increase in the average particle size. scirp.org For example, in one study, the average particle size of Ni₀.₂₅Zn₀.₇₅Fe₂O₄ nanoparticles increased from 7 to 25 nm as the calcination temperature was raised from 723 K to 873 K. scirp.org Sintering at excessively high temperatures can lead to the volatilization of zinc, resulting in the formation of vacancies and lattice defects, which can negatively impact magnetic properties. ijert.org The Curie temperature, a key magnetic characteristic, can also be influenced by the synthesis temperature. bohrium.com
pH: The pH of the reaction medium is particularly crucial in wet chemical synthesis methods like co-precipitation. It affects the hydrolysis and precipitation rates of the metal ions, which in turn influences the homogeneity and composition of the resulting ferrite powder. For instance, in the synthesis of Ni-Zn ferrites via co-precipitation, maintaining a specific pH is necessary to ensure the simultaneous precipitation of all metal hydroxides in the correct stoichiometric ratio. nih.gov In mechanochemical synthesis using aqueous solutions, the pH of the starting solution can be used to control the particle size of the ferrite nanoparticles. jst.go.jp
Atmosphere: The atmosphere during synthesis and subsequent heat treatment can influence the oxidation state of the cations and the formation of secondary phases. rsc.org For example, synthesizing Ni-Zn ferrite in an oxygen atmosphere from an oxalate (B1200264) precursor can lead to the formation of pure, porous ferrite with a unique microstructure. rsc.org The presence or absence of oxygen can affect the Fe²⁺/Fe³⁺ ratio, which has a significant impact on the electrical and magnetic properties of the ferrite.
Additive and Dopant Strategies for Modulating Material Genesis
The introduction of additives and dopants is a powerful strategy to tailor the structural, magnetic, and electrical properties of this compound. These substitutions can influence the cation distribution, lattice parameters, and microstructure, thereby modifying the material's characteristics for specific applications.
Doping with various metal ions can significantly alter the properties of Ni-Zn ferrites. For example, substituting Fe³⁺ with non-magnetic ions like Al³⁺ can lead to a decrease in the lattice parameter due to the smaller ionic radius of Al³⁺ (0.57 Å) compared to Fe³⁺ (0.67 Å). scirp.org This substitution also affects the magnetic properties, with an increase in aluminum content generally leading to a decrease in saturation magnetization. scirp.org Similarly, doping with rare-earth ions like Sm³⁺ can result in an increase in the lattice constant and the formation of a secondary phase (SmFeO₃) if the solubility limit is exceeded. researchgate.net The introduction of Sm³⁺ has been shown to initially increase the Curie temperature before decreasing it at higher concentrations. researchgate.net
The substitution of Ni²⁺ or Zn²⁺ with other divalent cations also has a pronounced effect. For instance, the partial substitution of Ni²⁺ with Cu²⁺ has been studied to understand its effect on cation distribution and magnetic properties. rsc.org Doping with Mn²⁺ in Ni-Zn ferrites can influence the saturation magnetization and coercivity, with the Curie temperature generally decreasing with increasing manganese content. bohrium.com The introduction of tetravalent ions like Ti⁴⁺ has also been explored. Ti⁴⁺ ions preferentially occupy the octahedral sites, displacing Fe³⁺ ions to the tetrahedral sites, which in turn modifies the magnetic and dielectric properties. scirp.org
The choice of dopant and its concentration allows for the fine-tuning of the material's properties. This strategy is crucial for optimizing Ni-Zn ferrites for various technological applications, from high-frequency devices to magnetic recording media.
| Dopant | Substituted Ion | Effect on Lattice Parameter | Effect on Magnetic Properties | Reference |
|---|---|---|---|---|
| Al³⁺ | Fe³⁺ | Decreases | Decreases saturation magnetization | scirp.org |
| Sm³⁺ | Fe³⁺ | Increases | Initially increases, then decreases Curie temperature | researchgate.net |
| Mn²⁺ | Ni²⁺ | - | Decreases Curie temperature, affects saturation magnetization and coercivity | bohrium.com |
| Ti⁴⁺ | Fe³⁺ | - | Reduces saturation magnetization, increases coercivity | scirp.org |
| Cu²⁺ | Ni²⁺ | - | Modifies cation distribution and magnetic properties | rsc.org |
Advanced Diffraction Techniques for Crystal Structure Determination
Diffraction methods are fundamental to understanding the crystalline nature of this compound. By analyzing how waves, such as X-rays, neutrons, or electrons, are scattered by the atoms in the crystal, researchers can deduce the atomic-scale structure.
X-ray diffraction (XRD) is a primary tool for confirming the formation of the desired single-phase cubic spinel structure in synthesized this compound. ekb.egscirp.orgscirp.org The resulting diffraction patterns exhibit sharp peaks, indicating a well-crystallized material. scirp.org The positions and intensities of these peaks are compared to standard diffraction data, such as the Joint Committee on Powder Diffraction Standards (JCPDS) file No. 08-0234 for zinc ferrite, to verify the spinel phase. researchgate.net
The broadening of the diffraction peaks, particularly the most intense peak corresponding to the (311) crystal plane, can be used to estimate the average crystallite size using the Debye-Scherrer equation. ekb.egaip.org Studies have shown that the crystallite size can be controlled by synthesis conditions, such as annealing temperature, and can range from the nanometer scale (e.g., 15-55 nm) to larger sizes. ekb.egsemanticscholar.org For instance, in one study, the crystallite size of Ni₀.₅Zn₀.₅Fe₂O₄ was found to be around 24.67 nm. ekb.eg
The lattice parameter, which defines the size of the unit cell, is another crucial piece of information obtained from XRD data. scirp.org It is influenced by the ionic radii of the constituent cations and their distribution within the spinel lattice. For example, substituting Fe³⁺ with the larger Co²⁺ ion has been observed to cause a shift in the XRD peaks to lower angles, indicating an increase in the lattice parameter. bohrium.com Similarly, increasing the zinc content in Ni₁₋ₓZnₓFe₂O₄ has been shown to systematically increase the lattice parameter. mdpi.com
Table 1: Representative Lattice Parameters and Crystallite Sizes for Ni-Zn Ferrite Systems
| Composition | Synthesis Method | Annealing Temperature (°C) | Crystallite Size (nm) | Lattice Parameter (Å) |
| Ni₀.₅Zn₀.₅Fe₂O₄ | Sol-gel | 800 | 24.67 | - |
| Ni₀.₆₅Zn₀.₃₅Fe₂O₄ | Mechanochemistry | - | ~36 | - |
| NiFe₂O₄ | Co-precipitation | 150-1000 | 15-55 | 8.34 |
| Ni₀.₅₈Zn₀.₄₂Fe₂O₄ | Reverse Micelle | 1200 (Bulk) | 8.4 (nano) | - |
| Ni₁₋ₓZnₓFe₂O₄ (x=0.5, 0.6, 0.7) | Thermal Decomposition | - | 46-51 | 8.34 - 8.358 |
Data compiled from multiple research findings. ekb.egaip.orgsemanticscholar.orgmdpi.comacs.org
Electron diffraction, often performed within a transmission electron microscope (TEM), provides crystallographic information from very small regions of a sample. This is particularly useful for studying individual nanoparticles or specific grains within a polycrystalline material. Selected area electron diffraction (SAED) patterns can confirm the single-crystal nature of individual nanoparticles and provide information about their crystallographic orientation.
Spectroscopic and Microscopic Probes for Microstructure and Composition
While diffraction techniques reveal the average crystal structure, a combination of microscopy and spectroscopy is necessary to understand the material's microstructure, morphology, and surface chemistry.
Electron microscopy techniques are indispensable for visualizing the physical form of this compound materials.
Scanning Electron Microscopy (SEM) provides information about the surface morphology and microstructure of the material. scirp.orgarabjchem.org SEM images can reveal the formation of agglomerates of nanoparticles, and at higher magnifications, the shape and size of individual grains can be observed. arabjchem.org For instance, SEM analysis of sintered Ni-Zn ferrite pellets has shown faceted grain morphologies with sizes around 5 µm. mdpi.com
Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) offer higher resolution imaging, allowing for the direct visualization of individual nanoparticles and even the atomic lattice planes. rsc.org TEM studies have been used to confirm the crystallite sizes estimated from XRD and to observe the morphology of nanoparticles, which can range from nanospheres to nanorods and nano-octahedrons depending on the synthesis conditions. rsc.org HRTEM can provide detailed information about the crystallinity and defects within the nanoparticles. ekb.eg
Scanning Transmission Electron Microscopy (STEM) , often coupled with energy-dispersive X-ray spectroscopy (EDX) or electron energy loss spectroscopy (EELS), allows for elemental mapping at the nanoscale. aip.org This confirms the elemental composition of the synthesized material and can reveal the distribution of nickel, zinc, and iron within the sample. aip.orgarabjchem.org
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and, crucially, the oxidation states of the elements present on the material's surface. bohrium.com This is particularly important for understanding the distribution of Fe²⁺ and Fe³⁺ ions, as well as the oxidation states of nickel and zinc, which can influence the material's electrical and magnetic properties. bohrium.com
Core-level spectra of Ni 2p, Zn 2p, Fe 2p, and O 1s provide detailed information about the chemical environment of each element. aip.org For example, analysis of the Fe 2p spectrum can help to distinguish between Fe²⁺ and Fe³⁺ ions at the tetrahedral and octahedral sites. This information is critical for a complete understanding of the structure-property relationships in this compound systems.
Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Modes and Cationic Distribution
Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of crystalline solids, providing insights into the local structure and the distribution of cations within the spinel lattice of this compound (Ni-ZnFe₂O₄). renishaw.comedinst.com The vibrational spectra of spinel ferrites are primarily characterized by the vibrations of the metal-oxygen (M-O) bonds in the tetrahedral (A) and octahedral (B) sites.
In FTIR analysis of Ni-Zn ferrites, two main absorption bands are typically observed. researchgate.net The high-frequency band (ν₁) appearing around 600 cm⁻¹ is attributed to the stretching vibrations of the tetrahedral M-O bonds, while the low-frequency band (ν₂) near 400 cm⁻¹ corresponds to the stretching vibrations of the octahedral M-O bonds. researchgate.net The positions of these bands can shift depending on factors like cation substitution and crystallite size. For instance, the introduction of different cations can alter the bond lengths and force constants, leading to shifts in the vibrational frequencies. d-nb.inforsc.org A broad peak in the FTIR spectra can indicate the inverse spinel nature of the ferrite, reflecting the distribution of Fe³⁺ ions in both tetrahedral and octahedral sites. researchgate.net
Raman spectroscopy provides complementary information about the vibrational modes. renishaw.com For the cubic spinel structure of Ni-ZnFe₂O₄, which belongs to the Fd-3m space group, five first-order Raman-active modes are typically observed: A₁g, E_g, and three F₂g modes. nih.govacs.org These modes correspond to specific vibrational motions of the oxygen anions relative to the cations. The A₁g mode, for example, is associated with the symmetric stretching of the oxygen atoms around the tetrahedral cations. acs.org Changes in the Raman spectra, such as shifts in peak positions (redshift or blueshift) and variations in peak intensities, can be correlated with the redistribution of cations between the A and B sites. d-nb.infoacs.org The presence of cations with different ionic radii and atomic weights can lead to the appearance of shoulder peaks and broadening of the main peaks, indicating a variety of M-O bond environments within the structure. acs.org
The analysis of both FTIR and Raman spectra can thus provide a detailed picture of the cationic distribution in this compound. The relative intensities of certain vibrational bands can be used to estimate the occupancy of different cations at the tetrahedral and octahedral sites, which is crucial for understanding the material's magnetic and electrical properties.
Interactive Data Table: Vibrational Modes in this compound Systems
| Spectroscopic Technique | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Assignment | Structural Information |
| FTIR | ν₁ | ~600 | Stretching of tetrahedral M-O bonds | Cation-anion bond length in A-sites |
| ν₂ | ~400 | Stretching of octahedral M-O bonds | Cation-anion bond length in B-sites | |
| Raman | A₁g | 600-700 | Symmetric stretching of M-O in tetrahedra | Cation distribution, disorder |
| E_g | ~330 | Symmetric bending of oxygen | Cation-oxygen bond vibrations | |
| F₂g(1) | ~570 | Asymmetric stretching of M-O bond | Lattice dynamics, cation disorder | |
| F₂g(2) | ~475 | Asymmetric bending of M-O bond | Lattice dynamics, cation disorder | |
| F₂g(3) | ~200-300 | Translational motion of tetrahedra | Lattice dynamics, cation disorder |
Atomic Force Microscopy (AFM) for Surface Topography and Roughness
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to characterize the surface topography and roughness of materials at the nanoscale. chalcogen.ro In the context of this compound systems, AFM provides valuable information about the morphology of thin films and nanoparticles, which is influenced by synthesis conditions and post-synthesis treatments.
A key quantitative parameter obtained from AFM analysis is the surface roughness, often expressed as the root mean square (RMS) roughness or average roughness (Ra). chalcogen.roresearchgate.net The surface roughness of Ni-Zn ferrite thin films has been reported to be in the range of 0.30 to 1.34 nm, indicating relatively smooth surfaces. researchgate.net However, the incorporation of nanoparticles into a matrix, for example, can increase surface roughness due to the clustering of the nanoparticles. mdpi.com The surface roughness is not merely a topographical feature but can also reflect the internal structure and packing density of the material. mdpi.comaip.org For instance, higher reaction rates during synthesis can lead to less uniform film growth and consequently, increased surface roughness. aip.org
The surface morphology and roughness of this compound are critical parameters that can influence its performance in various applications. A smooth and uniform surface is often desirable for thin-film devices, while a higher surface area and controlled roughness might be beneficial for catalytic applications by providing more reactive sites. nih.gov
Interactive Data Table: Surface Roughness of this compound
| Sample Type | Synthesis/Deposition Method | Key Parameter | Surface Roughness (RMS/Average) | Reference |
| Ni-Zn Ferrite Thin Film | Radio Frequency Magnetron Sputtering | Sputtering Pressure (0.8 Pa) | ~20 nm grain size | aip.org |
| Ni-Zn Ferrite Thin Film | Radio Frequency Magnetron Sputtering | Sputtering Pressure (1.6 Pa) | ~30 nm grain size, lower roughness | aip.org |
| Ni-Zn Ferrite Nanoparticles | Water-in-oil microemulsion | Composition (x) | 0.30–1.34 nm | researchgate.net |
| Ni-Zn Ferrite Film | Microwave-assisted solvothermal | Solvent tanδ | Increasing from 1.2 nm to >10 nm | aip.org |
| NiCl₂ treated Mica | Aqueous solution | NiCl₂ concentration (10 mM) | 0.30 nm peak-to-peak | nih.gov |
Cation Distribution and Inversion Degree in Spinel Lattice of this compound
The spinel structure of this compound, (Ni,Zn)Fe₂O₄, is characterized by a specific arrangement of divalent (Ni²⁺, Zn²⁺) and trivalent (Fe³⁺) cations within the tetrahedral (A) and octahedral (B) interstitial sites of a face-centered cubic oxygen lattice. The distribution of these cations is not random and is described by the degree of inversion, a parameter that significantly influences the material's magnetic and electrical properties. rsc.orgnih.gov
In a normal spinel structure, the A-sites are occupied by divalent cations and the B-sites by trivalent cations. Conversely, in an inverse spinel structure, the A-sites are occupied by trivalent cations, while the B-sites are occupied by a mix of divalent and trivalent cations. nih.gov this compound typically exhibits a mixed spinel structure, which can be represented by the formula (ZnₓFe₁₋ₓ)ᴬ[Ni₁₋ₓFe₁₊ₓ]ᴮO₄, where 'x' is the degree of inversion. nih.gov
The degree of inversion indicates the fraction of divalent cations on the octahedral sites. arizona.edu A value of x=1 corresponds to a normal spinel, while x=0 corresponds to an inverse spinel. A random distribution of cations corresponds to an inversion degree of x = 2/3. rruff.info The preference of specific cations for certain sites plays a crucial role. For instance, Zn²⁺ ions generally show a strong preference for the tetrahedral A-sites, while Ni²⁺ ions tend to occupy the octahedral B-sites. mdpi.comscirp.org
Experimental Determination of Cation Site Occupancies
The experimental determination of cation site occupancies in this compound is crucial for understanding its structure-property relationships. Several analytical techniques are employed to probe the distribution of cations between the tetrahedral (A) and octahedral (B) sites of the spinel lattice.
X-ray diffraction (XRD) is a primary technique used for this purpose. The relative intensities of specific diffraction peaks, such as the (220), (400), and (422) planes, are sensitive to the scattering factors of the cations occupying the A and B sites. rsc.org By comparing the experimental intensity ratios with theoretical values calculated for different cation distribution models, the most probable arrangement can be determined. rsc.orgresearchgate.net Rietveld refinement of XRD data provides a more comprehensive analysis, allowing for the determination of lattice parameters, bond lengths, and site occupancies. rsc.org
Mössbauer spectroscopy is another powerful tool, particularly for iron-containing compounds. It can distinguish between Fe³⁺ ions in the A and B sites based on their different hyperfine fields, isomer shifts, and quadrupole splittings. rsc.orgresearchgate.net This technique provides direct information on the local environment of the iron ions and can be used to quantify their distribution.
Neutron diffraction is also highly effective, especially for distinguishing between cations with similar X-ray scattering factors, such as Ni and Fe. The different neutron scattering lengths of the elements allow for a more precise determination of their site occupancies. researchgate.net
Theoretical Correlations between Cation Distribution and Synthesis Conditions
The cation distribution in this compound is not solely determined by the intrinsic site preferences of the ions but is also significantly influenced by the synthesis conditions. Theoretical models and experimental observations have established strong correlations between the preparation method, thermal history, and the resulting cation arrangement. researchgate.net
The synthesis route plays a pivotal role. For example, nanoparticles synthesized via low-temperature methods like co-precipitation or sol-gel auto-combustion may exhibit a cation distribution that deviates from the equilibrium state found in bulk materials prepared by high-temperature ceramic methods. researchgate.netresearchgate.net This is often attributed to the rapid formation kinetics and the high surface-to-volume ratio in nanoparticles, which can lead to a more disordered or metastable cation arrangement. researchgate.net
The annealing or sintering temperature and atmosphere are critical parameters. nih.gov Increasing the annealing temperature generally allows the cations to migrate towards their thermodynamically preferred sites, leading to a more ordered structure. researchgate.net For instance, a higher calcination temperature can cause a rearrangement of cations between the A and B sites. researchgate.net The cooling rate after high-temperature synthesis also affects the final cation distribution; rapid quenching can "freeze in" a high-temperature, more disordered state.
The chemical composition, including the Ni/Zn ratio and the presence of dopants, directly influences the cation distribution. The introduction of different ions can alter the lattice parameters and the relative stability of cations in the A and B sites, leading to a redistribution to maintain charge neutrality and minimize lattice strain. nih.gov
Interactive Data Table: Cation Distribution in this compound
| Cation | Preferred Site | Ionic Radius (Å) | Influence on Cation Distribution |
| Ni²⁺ | Octahedral (B) | 0.69 | Strong preference for B-sites, promotes inverse spinel character. |
| Zn²⁺ | Tetrahedral (A) | 0.60 | Strong preference for A-sites, promotes normal spinel character. |
| Fe³⁺ | A and B sites | 0.49 (A), 0.645 (B) | Distributes between both sites depending on composition and synthesis. |
Point Defect Chemistry in this compound
Point defects, which are zero-dimensional imperfections in the crystal lattice, play a crucial role in determining the physicochemical properties of this compound. mdpi.com The defect chemistry of this material involves the formation, interaction, and concentration of various point defects, which can be either intrinsic (native to the pure material) or extrinsic (introduced by impurities or dopants). researchgate.netrsc.org
The formation of point defects in spinel ferrites is often governed by the synthesis conditions, particularly the temperature and oxygen partial pressure during processing. mdpi.com These defects can significantly impact the material's electrical conductivity, magnetic properties, and catalytic activity. mdpi.com The main types of point defects in Ni-Zn ferrites include vacancies (missing atoms from their lattice sites) and interstitials (atoms located in sites that are normally unoccupied).
Characterization of Intrinsic and Extrinsic Defects
Intrinsic Defects:
Intrinsic defects in this compound arise from thermodynamic considerations and are inherent to the crystal lattice. The most common intrinsic defects include:
Oxygen Vacancies (Vₒ): These are formed at high temperatures and low oxygen partial pressures. mdpi.com The formation of oxygen vacancies is often accompanied by a change in the oxidation state of the cations, such as the reduction of Fe³⁺ to Fe²⁺, to maintain charge neutrality. mdpi.com The concentration of oxygen vacancies can significantly influence the electrical conductivity of the material.
Cation Vacancies (V_M): These are missing cations from their respective lattice sites (Ni, Zn, or Fe vacancies). Their formation energy is generally higher than that of oxygen vacancies. smolecule.com
Cation Interstitials: These are cations located in interstitial positions within the spinel lattice.
Anti-site Defects: These occur when a cation occupies a site that is normally occupied by another type of cation, for example, a Ni²⁺ ion on a tetrahedral site or a Zn²⁺ ion on an octahedral site. smolecule.com These are particularly important in mixed spinels like Ni-Zn ferrite and are directly related to the degree of inversion. The formation energy for anti-site defects is often lower than for vacancies. smolecule.com
Extrinsic Defects:
Extrinsic defects are created by the intentional or unintentional introduction of foreign atoms (dopants or impurities) into the crystal lattice. The doping of this compound with other elements is a common strategy to tailor its properties. rsc.org The nature of the extrinsic defects depends on the valence and ionic radius of the dopant ions.
Substitutional Defects: Dopant ions can substitute for the original cations (Ni²⁺, Zn²⁺, or Fe³⁺) in the spinel lattice. For example, the substitution of Al³⁺ for Fe³⁺ can inhibit grain growth and enhance electrical resistivity. rsc.org If the dopant has a different charge than the ion it replaces, charge compensation is required, which can lead to the formation of other defects like vacancies or a change in the oxidation state of the host cations.
The characterization of these defects can be performed using a variety of experimental and computational techniques. Spectroscopic methods can provide information about changes in the local electronic structure and coordination environment caused by defects. d-nb.info Computational methods, such as density functional theory (DFT), can be used to calculate the formation energies of different types of defects and predict their equilibrium concentrations under various conditions. kyoto-u.ac.jparxiv.org
Influence of Defect Chemistry on Material Behavior
The functional properties of this compound (Ni-Zn ferrite) are profoundly influenced by its defect chemistry. The term "defect chemistry" refers to the types, concentrations, and interactions of atomic point defects within the crystal lattice. In spinel ferrites like Ni-ZnFe₂O₄, these defects, even in small concentrations, can be decisive in tailoring the material's magnetic, electrical, and structural characteristics. mdpi.com The ability to predict and control the type and concentration of defects is the foundation of defect engineering, a critical approach in modern materials science. mdpi.com
The primary point defects in Ni-Zn ferrite systems include cation vacancies, oxygen vacancies, and cation anti-site defects. These imperfections disrupt the perfect periodicity of the crystal lattice, leading to significant changes in material behavior. mdpi.com
Formation and Types of Defects
Defects in the spinel structure can be introduced through various mechanisms. Cation distribution, for instance, which dictates the placement of Ni²⁺, Zn²⁺, and Fe³⁺ ions in the tetrahedral (A) and octahedral (B) sites, is highly sensitive to the preparation method and thermal history. researchgate.netresearchgate.net Any deviation from the ideal distribution can be considered a type of defect.
Influence on Material Properties
The presence and nature of defects have a direct and measurable impact on the key properties of Ni-Zn ferrites.
Electrical Properties: The electrical resistivity of Ni-Zn ferrites is a critical parameter for high-frequency applications, as high resistivity minimizes energy losses from eddy currents. tue.nl The primary mechanism of electrical polarization and conduction in ferrites is the hopping of electrons between ions of the same element that are in different oxidation states, most commonly Fe²⁺ and Fe³⁺. unc.edu.ar The concentration of Fe²⁺ ions, and thus the electrical properties, is directly linked to the presence of defects like oxygen vacancies. mdpi.com The grain boundaries, which are rich in defects, can also act as barriers to electron flow, thereby increasing resistivity. unc.edu.ar
Structural Properties: Defects invariably introduce strain into the crystal lattice. Oxygen deficiency, for example, can increase lattice strain due to the distortion around the vacancy. nih.gov The introduction of vacancies or substituent ions with different ionic radii can also lead to a change in the lattice parameter. unc.edu.armdpi.com For instance, the substitution of larger ions in the lattice can cause local distortions and disorder. unc.edu.ar
Detailed Research Findings
Specific studies have quantified the relationship between defect concentrations and material properties. Research on nickel ferrite (NiFe₂O₄₋δ) demonstrated that as the sintering temperature increases from 1150 to 1400 °C, the oxygen non-stoichiometry (δ) rises from 0.0014 to 0.0355. This increase in oxygen vacancies promotes the formation of Fe²⁺ cations, directly impacting both magnetic and electrical behavior. mdpi.com In zinc ferrite (ZnFe₂O₄), theoretical calculations have shown that an oxygen vacancy leads to the elongation of the adjacent Zn-O bond by approximately 0.3% and some Fe-O bonds by about 2.0%. mdpi.com This structural change alters the charge and magnetization density, inducing ferrimagnetism. mdpi.com
The following table summarizes the influence of key defects on the properties of Ni-Zn ferrite systems based on various research findings.
| Defect Type | Formation Mechanism | Influence on Material Properties | Research Findings Summary |
| Oxygen Vacancy | High-temperature sintering, low oxygen partial pressure. mdpi.com | - Increases lattice strain. nih.gov- Can increase saturation magnetization and permeability. nih.gov- Promotes the formation of Fe²⁺, affecting electrical resistivity. mdpi.com- Can induce ferrimagnetism by altering local exchange interactions. mdpi.com | In NiFe₂O₄₋δ, δ increases from 0.0014 to 0.0355 as sintering temperature rises from 1150 to 1400°C. mdpi.com |
| Cation Vacancy | Doping with aliovalent ions, high-temperature processing. mdpi.comtue.nl | - Affects densification during sintering. nih.gov- Influences electrical resistivity. tue.nl | Assumed to be present alongside interstitial ions in complex defect clusters. rsc.org |
| Anti-site Defect | Cation substitution, thermal processing, nanoparticle synthesis. mdpi.commdpi.com | - Critically determines the net magnetic moment by altering sub-lattice magnetization. mdpi.com- Influences saturation magnetization and coercivity. nih.gov | The distribution of cations between tetrahedral and octahedral sites is key to the material's magnetic properties. researchgate.netiaea.orgscilit.com |
Theoretical Approaches to Electronic Band Structure
Theoretical modeling, particularly Density Functional Theory (DFT), has been instrumental in predicting and understanding the electronic band structure of this compound.
Density Functional Theory (DFT) Calculations for Band Gap and Orbital Hybridization
DFT calculations have been widely employed to determine the band gap and investigate the hybridization of atomic orbitals in nickel-zinc (B8489154) ferrites. These calculations are crucial for predicting the material's conductivity and optical properties. For instance, theoretical investigations into NiFe₂O₄ have shown a range of predicted band gaps, with values around 1.0 eV using a DFT+U approach and 2.7 eV with a hybrid functional (HSE06). arxiv.org One study using the modified Becke-Johnson potential found the minimum gap of NiFe₂O₄ to be an indirect gap of 1.53 eV located in the minority spin channel. arxiv.orgresearchgate.net The band structure is significantly influenced by the hybridization of Ni-3d, Fe-3d, and O-2p orbitals, which dominate the valence and conduction bands.
In zinc ferrite (ZnFe₂O₄), DFT calculations have been used to analyze the electronic structure, with results indicating a direct band gap. cdmf.org.br The calculated band gap values can vary depending on the functional used, for example, from 2.53 eV to 4.06 eV. cdmf.org.br The valence band is primarily formed by the hybridization of Fe 3d and O 2p orbitals, while the conduction band is mainly composed of Fe 3d orbitals. cdmf.org.br The inclusion of zinc influences the electronic structure, with the Zn 3d orbitals hybridizing with oxygen atomic orbitals. cdmf.org.br
| Compound | Calculation Method | Predicted Band Gap (eV) | Direct/Indirect |
| NiFe₂O₄ | DFT+U | ~1.0, 1.6 arxiv.org | - |
| NiFe₂O₄ | HSE06 | 2.7 arxiv.org | - |
| NiFe₂O₄ | Modified Becke-Johnson | 1.53 arxiv.orgresearchgate.net | Indirect arxiv.orgresearchgate.net |
| NiFe₂O₄ | GGA+U | 1.05 researchgate.net | Indirect (spin-up), Direct (spin-down) researchgate.net |
| ZnFe₂O₄ | B1WC Hybrid Functional | 2.61 cdmf.org.br | Direct cdmf.org.br |
| ZnFe₂O₄ | WC1LYP Hybrid Functional | 2.53 cdmf.org.br | Direct cdmf.org.br |
| ZnFe₂O₄ | Experimental (Nanoparticles) | 1.78 - 2.01 cdmf.org.br | - |
Computational Modeling of Valence States and Charge Carrier Dynamics
Computational models are essential for understanding the distribution of cations and their valence states within the spinel structure of this compound, which in turn governs the charge carrier dynamics. In the typical spinel structure of Ni-Zn ferrite, Zn²⁺ ions preferentially occupy the tetrahedral (A) sites, while Ni²⁺ ions favor the octahedral (B) sites. inoe.romdpi.com Iron ions (Fe³⁺) are distributed between both A and B sites. inoe.roaip.org This cation distribution is a critical factor influencing the material's magnetic and electrical properties. researchgate.net
The presence of mixed valence states, particularly Fe²⁺ and Fe³⁺ ions on the octahedral sites, is a key factor in the electrical conduction mechanism. nih.govsciopen.com Computational studies help to model the hopping of electrons between these ions, which is a primary mode of charge transport. researchgate.net Furthermore, the introduction of dopants can alter the charge carrier dynamics. For example, doping with neodymium can increase the charge transfer capacity and reduce the charge recombination rate. mdpi.com The formation of defects, such as oxygen vacancies and the presence of Fe²⁺, can increase charge carrier density. sciopen.com
Spectroscopic Characterization of Electronic States
Spectroscopic techniques provide direct experimental evidence of the electronic configurations and band structure of this compound.
X-ray Absorption Spectroscopy (XAS) for Electronic Configurations
X-ray Absorption Spectroscopy (XAS) is a powerful tool for probing the local atomic and electronic structure. X-ray Absorption Near Edge Structure (XANES) provides information on the oxidation state and site symmetry of the constituent metal ions. rsc.orgaip.org Studies on Ni-Zn ferrites have used XANES to confirm the +2 oxidation state for both nickel and zinc ions and the +3 state for iron ions. tandfonline.com
Extended X-ray Absorption Fine Structure (EXAFS) analysis reveals details about the coordination environment and bond distances. aip.org EXAFS studies on Ni-Zn ferrite films have shown that Ni ions predominantly occupy the octahedral (B) sites, while Zn ions are located on the tetrahedral (A) sites. aip.org The addition of zinc displaces a larger fraction of iron cations to the B sites. aip.org These experimental findings are crucial for validating the theoretical models of cation distribution.
Photoelectron Spectroscopy (XPS, ARPES) for Electronic Band Mapping
X-ray Photoelectron Spectroscopy (XPS) is used to determine the surface composition and the oxidation states of the elements present. aip.org In Ni-Zn ferrites, XPS analysis has identified the presence of Ni²⁺, Zn²⁺, and Fe³⁺ ions. aip.orgnasa.gov For instance, the Ni 2p₃/₂ photoelectron emission lines can show peaks corresponding to both Ni²⁺ and Ni³⁺. nasa.gov The Fe 2p spectra often show the presence of both Fe²⁺ and Fe³⁺, which is critical for the hopping conduction mechanism. rsc.org
Angle-Resolved Photoelectron Spectroscopy (ARPES) can, in principle, be used to map the electronic band structure directly. However, its application to polycrystalline ferrite samples can be challenging. The information obtained from XPS about the elemental composition and valence states provides essential input for and verification of theoretical band structure calculations. aip.org
| Element | Core Level | Binding Energy (eV) | Reference |
| Ni | 2p₃/₂ | 853.3, 855.0 | nasa.gov |
| Zn | 2p₃/₂ | 1021.7 | nasa.gov |
| Fe | 2p₃/₂ | 710.8 | nasa.gov |
| O | 1s | ~529 | aip.org |
Mechanisms of Electrical Conduction in this compound Systems
The electrical conduction in this compound is a complex process that is generally explained by the hopping of charge carriers. researchgate.netscirp.org These materials typically exhibit semiconductor behavior, where the electrical resistivity decreases with increasing temperature. researchgate.net
The primary mechanism for electrical conduction is the hopping of electrons between iron ions of different valence states (Fe²⁺ and Fe³⁺) located on the octahedral (B) sites. inoe.rosstpsnk.edu.in This is often referred to as the Verwey-de Boer mechanism. The presence of Ni²⁺ ions on the octahedral sites can also contribute to the conduction process through the hopping mechanism Ni²⁺ + Fe³⁺ ↔ Ni³⁺ + Fe²⁺. scholarsresearchlibrary.com
The resistivity of the material is highly sensitive to its chemical composition, the distribution of cations between the A and B sites, and the sintering conditions during its preparation. inoe.ro For example, increasing the concentration of Zn²⁺ ions, which displace Fe³⁺ ions from the A to the B sites, can lead to an increase in the number of Fe²⁺-Fe³⁺ pairs on the B sites, thereby decreasing resistivity. scirp.org
The activation energy for conduction can be determined from the temperature dependence of the electrical conductivity. sstpsnk.edu.in The activation energy is typically lower in the ferrimagnetic region compared to the paramagnetic region. researchgate.netscirp.org Values of activation energy greater than 0.2 eV suggest that the conduction is due to the hopping of polarons. sstpsnk.edu.in
Hopping Conduction Phenomena
The primary mechanism governing electrical conductivity in nickel-zinc ferrites is electron hopping. This process involves the transfer of electrons between ions of the same element that exist in different valence states. In the case of Ni-Zn ferrites, the conduction is predominantly attributed to the hopping of electrons between ferrous (Fe²⁺) and ferric (Fe³⁺) ions located on the octahedral (B) sites of the spinel lattice. inoe.rojnanoworld.com This can be represented as:
Fe³⁺ + e⁻ ↔ Fe²⁺
The electrical conduction can be understood as a thermally activated process. As temperature increases, the charge carriers (electrons) gain sufficient thermal energy to overcome the potential barrier and hop to an adjacent ion, thereby increasing the material's conductivity. jnanoworld.com This relationship is often described by the Arrhenius equation, where the conductivity (σ) is exponentially dependent on temperature.
The analysis of temperature-dependent conductivity often reveals two distinct regions with different activation energies, corresponding to the ferrimagnetic and paramagnetic phases of the material. scirp.orgresearchgate.netresearchgate.net A distinct change in the slope (a "kink") on a log(σ) versus 1/T plot indicates the Curie temperature, which is the transition point from ferrimagnetic to paramagnetic behavior. scirp.orgresearchgate.net Typically, the activation energy in the paramagnetic region is higher than in the ferrimagnetic region. jnanoworld.comscirp.orgresearchgate.net This difference is attributed to the influence of spin ordering on the conduction process below the Curie temperature.
The hopping mechanism is further influenced by the specific composition, particularly the ratio of Nickel to Zinc. An increase in zinc concentration, which preferentially occupies the tetrahedral (A) sites, causes a migration of some Fe³⁺ ions from the A-sites to the B-sites. scirp.org This increases the number of Fe³⁺ ions on the B-sites available for hopping, generally leading to a decrease in resistivity (and an increase in conductivity). scirp.org
The following table presents data on how activation energy and resistivity can vary with composition in a Ni₁₋ₓZnₓFe₂O₄ system.
| Composition (x in Ni₁₋ₓZnₓFe₂O₄) | Resistivity (ρ) at Room Temperature (Ω·cm) | Activation Energy (eV) |
| 0.0 | 1.650 × 10⁶ | 0.358 |
| 0.2 | 1.120 × 10⁶ | 0.312 |
| 0.4 | 0.860 × 10⁶ | 0.284 |
| 0.6 | 0.410 × 10⁶ | 0.251 |
| 0.8 | 0.230 × 10⁶ | 0.223 |
| 1.0 | 0.120 × 10⁶ | 0.205 |
| Data derived from studies on Ni-Zn ferrite systems. Actual values can vary based on synthesis conditions. scirp.org |
Grain and Grain Boundary Effects on Electrical Transport
As polycrystalline materials, the electrical transport properties of nickel-zinc ferrites are significantly influenced by their microstructure, specifically the presence of grains and grain boundaries. iosrjournals.orgrsc.org The grains are small, well-ordered crystallites, while the grain boundaries are the interfaces between these grains. This structure is often described by Koop's two-layer model, which considers the material to be composed of conductive grains separated by poorly conducting (or more resistive) grain boundaries. mdpi.comrsc.org
Conversely, at higher frequencies, the influence of the grain boundaries diminishes. The charge carriers have enough energy to bypass the resistive boundaries, and the conductivity is dominated by the more conductive grains themselves. mdpi.comrsc.org The increase in AC conductivity with frequency is a hallmark of this type of structure.
The size of the grains plays a critical role. Materials with smaller grains have a larger volume fraction of grain boundaries. iosrjournals.org This increased number of barriers impedes electron hopping between ions, leading to higher resistivity and lower eddy current losses, which is a desirable property for high-frequency applications. iosrjournals.orgmdpi.com Conversely, increasing the sintering temperature during synthesis typically leads to larger grain sizes and a reduction in the density of grain boundaries, which generally results in lower resistivity. rsc.org
The table below summarizes the contrasting roles of grains and grain boundaries in electrical transport.
| Microstructural Feature | Electrical Characteristic | Frequency Dependence |
| Grains | More conductive | Dominates at high frequencies |
| Grain Boundaries | More resistive | Dominates at low frequencies |
Dielectric Relaxation Processes
The dielectric properties of nickel-zinc ferrites are intrinsically linked to their electrical conduction mechanisms and microstructure. The dielectric constant (ε') and dielectric loss (tan δ) are key parameters that describe how the material responds to an applied electric field. In these ferrites, the dielectric behavior is generally explained by the Maxwell-Wagner model of interfacial polarization, which is consistent with the heterogeneous structure of conductive grains and resistive grain boundaries. rsc.orgxisdxjxsu.asia
When an external electric field is applied, charge carriers (electrons) migrate within the conductive grains but accumulate at the resistive grain boundaries. This build-up of charge at the interfaces creates space charge polarization, which contributes significantly to the high dielectric constant observed at lower frequencies. rsc.orgxisdxjxsu.asia As the frequency of the applied field increases, the electron hopping between Fe²⁺ and Fe³⁺ ions cannot keep pace with the alternating field. researchgate.net This leads to a decrease in the build-up of space charge at the grain boundaries, and consequently, both the dielectric constant and dielectric loss decrease with increasing frequency. xisdxjxsu.asiaresearchgate.net
The dielectric loss, which represents the dissipation of energy within the material, also shows a frequency dependence. A peak in the dielectric loss tangent (tan δ) occurs when the hopping frequency of the charge carriers is approximately equal to the frequency of the applied electric field. scirp.org This phenomenon is known as dielectric relaxation.
Studies using impedance and electric modulus spectroscopy often reveal that the dielectric relaxation in nickel-zinc ferrites does not follow the ideal Debye model. Instead, it is characterized as a non-Debye type relaxation. researchgate.netresearchgate.netaip.org This deviation is attributed to the distribution of relaxation times arising from the complex microstructure and the nature of the charge carriers. aip.org The Cole-Cole plot, which graphs the imaginary part of the dielectric permittivity against the real part, typically shows a depressed semicircle rather than a perfect one, confirming the non-Debye behavior. mdpi.comrsc.org
The following table shows representative data for the frequency-dependent dielectric constant in a Ni-Zn ferrite system.
| Frequency | Dielectric Constant (ε') | Dielectric Loss (tan δ) |
| 1 kHz | ~2500 | ~1.5 |
| 10 kHz | ~1800 | ~0.8 |
| 100 kHz | ~1200 | ~0.4 |
| 1 MHz | ~800 | ~0.2 |
| Values are illustrative and can vary significantly with composition and processing. |
Understanding the Magnetic Ordering Phenomena in Diiron Nickel Zinc Tetraoxide Systems
Magnetic Exchange Interactions and Spin Configurations within the Spinel Lattice
In the case of Ni-ZnFe₂O₄, the non-magnetic Zn²⁺ ions have a strong preference for the tetrahedral (A) sites, while Ni²⁺ ions show a preference for the octahedral (B) sites. The Fe³⁺ ions are distributed between the available A and B sites. The fundamental magnetic ordering is ferrimagnetic, where the magnetic moments of the cations on the A-sites are aligned in one direction, and those on the B-sites are aligned in the opposite direction. The net magnetization is the vector sum of the magnetic moments of the two sublattices.
The magnetic ordering in diiron nickel zinc tetraoxide is a result of three primary superexchange interactions between the magnetic ions on the A and B sublattices: A-B, A-A, and B-B interactions. These interactions are indirect, occurring through the p-orbitals of the oxygen anions that bridge the cations.
The dominant interaction is the A-B superexchange, which is antiferromagnetic and aligns the spins on the A and B sublattices antiparallel to each other. The strength of this interaction is highly dependent on the distance between the cations and the angle of the cation-oxygen-cation bond. The A-A and B-B interactions, which are generally weaker than the A-B interaction, are also typically antiferromagnetic.
The strength of the superexchange interactions can be summarized as follows:
A-B Interaction: Strongest, antiferromagnetic.
B-B Interaction: Weaker, antiferromagnetic.
A-A Interaction: Weakest, antiferromagnetic.
The competition between these interactions, modulated by the zinc content, is crucial in determining the magnetic characteristics of this compound.
The distribution of cations between the tetrahedral (A) and octahedral (B) sites is not always ideal and can be described by the degree of inversion. The degree of inversion (δ) in a spinel ferrite (B1171679) (A₁-δBδ)[AδB₂-δ]O₄ specifies the fraction of A ions that have moved to the B sites. In a normal spinel, δ = 0, while in an inverse spinel, δ = 1. This compound typically exhibits a mixed spinel structure where the degree of inversion is between 0 and 1 and is highly dependent on the synthesis method and thermal history.
The cation distribution directly influences the magnetocrystalline anisotropy of the material. Magnetocrystalline anisotropy is the energy required to deflect the magnetic moment from an easy axis of magnetization to a hard axis. This energy barrier is a key factor in determining the coercivity of the magnetic material.
The degree of inversion alters the local symmetry of the crystal field around the magnetic ions, which in turn affects their orbital angular momentum and spin-orbit coupling. This modification of the local environment directly impacts the magnetocrystalline anisotropy. For example, a change in the distribution of Fe³⁺ and Ni²⁺ ions between the A and B sites will change the net anisotropy of the material. Therefore, controlling the cation distribution and the degree of inversion is a critical strategy for tuning the magnetic properties, such as coercivity and permeability, of this compound for specific applications.
Advanced Magnetic Characterization Techniques
To experimentally probe the complex magnetic phenomena in this compound, a suite of advanced characterization techniques is employed. These methods provide insights into both the macroscopic magnetic properties and the microscopic magnetic environments within the spinel lattice.
Magnetization measurements as a function of temperature (M-T) and applied magnetic field (M-H) are fundamental for characterizing the magnetic behavior of this compound.
M-T Curves: These measurements are crucial for determining the magnetic transition temperatures. For ferrimagnetic materials, the most important transition is the Curie temperature (T_C), at which the material transitions from a ferrimagnetically ordered state to a paramagnetic state due to thermal energy overcoming the exchange interactions. The shape of the M-T curve below the Curie temperature can also provide information about the strength of the magnetic interactions.
M-H Curves (Hysteresis Loops): These plots reveal the response of the material's magnetization to an external magnetic field at a constant temperature. acs.org Key parameters obtained from the hysteresis loop include:
Saturation Magnetization (M_s): The maximum magnetic moment that can be induced in the material.
Remanent Magnetization (M_r): The magnetization that remains after the external magnetic field is removed.
Coercivity (H_c): The reverse magnetic field required to reduce the magnetization to zero.
Diiron nickel zinc tetraoxides are soft magnetic materials, characterized by low coercivity and high saturation magnetization. The shape of the hysteresis loop is sensitive to factors such as composition, particle size, and cation distribution. For example, an increase in zinc content can lead to a decrease in saturation magnetization due to the weakening of the A-B superexchange interaction.
| Composition (x) | Saturation Magnetization (M_s) (emu/g) | Coercivity (H_c) (Oe) |
|---|---|---|
| 0.5 | ~83 | ~18.5 |
| 0.6 | ~81 | ~17.0 |
| 0.7 | ~71 | ~16.5 |
Mössbauer spectroscopy is a powerful nuclear technique that provides detailed information about the local magnetic environment of specific isotopes, in this case, ⁵⁷Fe. By analyzing the hyperfine interactions between the nucleus and its surrounding electrons, Mössbauer spectroscopy can distinguish between Fe³⁺ ions in the tetrahedral (A) and octahedral (B) sites of the spinel lattice.
The key parameters obtained from a Mössbauer spectrum are:
Isomer Shift (IS): Provides information about the valence state of the iron ions (Fe²⁺ or Fe³⁺).
Quadrupole Splitting (QS): Indicates the symmetry of the local crystal environment. A non-zero quadrupole splitting points to a distortion from a perfect cubic symmetry.
Hyperfine Magnetic Field (H_hf): This is the internal magnetic field at the nucleus, which is proportional to the magnetic moment of the iron ion.
In this compound, the Mössbauer spectrum is typically fitted with two sextets, corresponding to the Fe³⁺ ions at the A and B sites. The hyperfine field at the B-sites is generally larger than at the A-sites. The distribution of hyperfine fields can also be analyzed to understand the effects of local chemical disorder arising from the random distribution of Ni²⁺ and Zn²⁺ ions in the neighboring cation sites. As the zinc content increases, the hyperfine fields at both sites tend to decrease, reflecting the weakening of the superexchange interactions.
| Site | Isomer Shift (IS) (mm/s) | Quadrupole Splitting (QS) (mm/s) | Hyperfine Field (H_hf) (kOe) |
|---|---|---|---|
| Tetrahedral (A) | ~0.25 | ~0.30 | ~480 |
| Octahedral (B) | ~0.35 | ~0.40 | ~510 |
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is particularly sensitive to paramagnetic centers, including isolated magnetic ions and crystal defects that possess an unpaired electron. In the context of this compound, EPR can be a valuable tool for investigating defect-related magnetism.
Crystal defects, such as oxygen vacancies, cation vacancies, and interstitial ions, can create localized electronic states that may be paramagnetic. These defects can influence the magnetic properties of the material in several ways:
They can act as pinning sites for domain walls, affecting the coercivity.
They can introduce localized magnetic moments that interact with the surrounding magnetic ions.
They can alter the local superexchange pathways, leading to changes in the magnetic ordering.
EPR spectra provide information about the g-factor and the linewidth of the resonance signal. The g-factor is a characteristic of the paramagnetic species and its local environment. The linewidth can be influenced by spin-spin and spin-lattice relaxation processes. In some ferrite systems, EPR signals have been attributed to the presence of oxygen vacancies. For instance, a resonance signal around g ≈ 2.003 is often associated with singly ionized oxygen vacancies in oxide materials. The intensity of such signals can be correlated with the concentration of these defects. By studying the EPR spectra under different conditions (e.g., temperature, atmosphere), it is possible to gain insights into the nature of the defects present in this compound and their role in its magnetic behavior.
Neutron Scattering for Magnetic Structure Elucidation
Neutron scattering is a powerful, non-destructive technique for determining the magnetic structure of materials. Unlike X-rays, which primarily interact with the electron cloud of an atom, neutrons have a magnetic dipole moment that interacts directly with the magnetic moments of atoms. This interaction allows for the precise mapping of the arrangement and orientation of atomic magnetic spins within a crystal lattice.
In this compound, which possesses a mixed spinel structure, the magnetic properties are governed by the distribution of Ni²⁺, Zn²⁺, and Fe³⁺ ions over the two distinct crystallographic sites: tetrahedral (A) and octahedral (B). nih.govchalcogen.ro Neutron diffraction studies are crucial for elucidating this cation distribution and the resulting magnetic order. rsc.org
The key insights provided by neutron scattering include:
Cation Distribution: By analyzing the intensities of the diffraction peaks, researchers can determine the occupancy of Ni²⁺, Zn²⁺, and Fe³⁺ ions on the A and B sites. rsc.orgresearchgate.net This is critical because non-magnetic Zn²⁺ ions preferentially occupy the A sites, while Ni²⁺ ions favor the B sites. chalcogen.romdpi.com The Fe³⁺ ions distribute between the two sites depending on the zinc concentration. researchgate.net
Magnetic Moment Alignment: Neutron diffraction can confirm the ferrimagnetic structure proposed by the Néel model. In this model, the net magnetic moment arises from the anti-parallel alignment of spins on the A and B sublattices. The total magnetic moment is the difference between the magnetization of the B sublattice and the A sublattice (M = Mₛ₋ₒₑₜ - Mₐ). researchgate.net
Spin Canting: In nanocrystalline ferrites, surface effects can lead to spin canting (a non-collinear arrangement of spins), which reduces the net magnetization. Neutron scattering can detect deviations from the ideal collinear ferrimagnetic structure. chalcogen.ro
A study combining neutron and X-ray diffraction on nanocrystalline NiFe₂O₄ confirmed a fully inverse spinel structure, which is a foundational composition for the this compound system. rsc.org For mixed Ni-Zn ferrites, the general formula for cation distribution can be expressed as (ZnₓFe₁₋ₓ)ᴬ[Ni₁₋ₓFe₁₊ₓ]ᴮO₄. mdpi.com Neutron diffraction experiments provide the precise values for the distribution of these cations, which is fundamental to understanding the material's magnetic properties. rsc.org
| Compound | Spinel Type | Tetrahedral (A) Site Occupants | Octahedral (B) Site Occupants |
|---|---|---|---|
| Zinc Ferrite (ZnFe₂O₄) | Normal | Zn²⁺ | Fe³⁺ |
| Nickel Ferrite (NiFe₂O₄) | Inverse | Fe³⁺ | Ni²⁺, Fe³⁺ |
| This compound (Ni₁₋ₓZnₓFe₂O₄) | Mixed | Zn²⁺, Fe³⁺ | Ni²⁺, Fe³⁺ |
Theoretical Frameworks for Predicting and Explaining Magnetic Behavior
To complement experimental data from techniques like neutron scattering, theoretical frameworks are essential for predicting and interpreting the complex magnetic behavior of materials like this compound. These models provide a deeper understanding of phenomena such as phase transitions and spin dynamics.
Mean Field Theory (MFT) is a fundamental model used to describe magnetic phase transitions. It simplifies the complex interactions within a magnetic system by replacing the interactions of a single spin with all other spins with an average or "mean" magnetic field. This approach is particularly useful for understanding the transition from a magnetically ordered (ferrimagnetic) state to a disordered (paramagnetic) state at the Curie temperature (T₋).
Near this critical temperature, physical properties such as spontaneous magnetization, magnetic susceptibility, and specific heat exhibit power-law behavior. This behavior is characterized by a set of critical exponents (β, γ, and δ). The values of these exponents are not dependent on the specific material's chemical details but on the system's fundamental properties, such as its dimensionality and the symmetry of the magnetic ordering. Systems with the same critical exponents are grouped into a "universality class."
For this compound systems, critical exponent analysis can reveal the nature of the magnetic interactions. For instance, an investigation into Zn₀.₆₋ₓNiₓCu₀.₄Fe₂O₄ nanoparticles found that for x=0, the critical exponents (β = 0.386, γ = 1.271, δ = 4.387) were close to those of the 3D Heisenberg model. bohrium.com However, as the nickel content increased (x=0.2 and x=0.4), the exponents changed significantly, indicating a shift in the universality class. bohrium.com This change was attributed to the substitution of non-magnetic Zn²⁺ with magnetic Ni²⁺ ions, which increases the A-B site interactions and magnetic disorder. bohrium.com
| Exponent | Physical Quantity | Mean Field Theory | 3D Heisenberg Model | Experimental (x=0 in Zn₀.₆₋ₓNiₓCu₀.₄Fe₂O₄) bohrium.com |
|---|---|---|---|---|
| β (beta) | Spontaneous Magnetization | 0.5 | ~0.365 | 0.386 ± 0.002 |
| γ (gamma) | Magnetic Susceptibility | 1.0 | ~1.387 | 1.271 ± 0.012 |
| δ (delta) | Critical Isotherm | 3.0 | ~4.80 | 4.387 |
Monte Carlo (MC) simulations are computational techniques that use random sampling to obtain numerical results for problems that are difficult to solve analytically. In magnetism, MC methods are used to simulate the behavior of a large assembly of interacting magnetic spins, providing valuable insights into spin dynamics and magnetic ordering.
The simulation typically involves:
Defining a lattice that represents the crystal structure (e.g., the spinel lattice).
Assigning magnetic moments (spins) to the lattice sites based on the known cation distribution.
Defining the interaction energies between spins, primarily the superexchange interactions between A-A, B-B, and A-B sites.
Using an algorithm, such as the Metropolis algorithm, to iteratively change the orientation of individual spins. The decision to accept a new orientation is based on the change in energy and the system's temperature.
By running these simulations over many steps, the system evolves towards thermal equilibrium. Researchers can then calculate macroscopic magnetic properties like magnetization, susceptibility, and specific heat as a function of temperature.
For this compound, MC simulations are particularly useful for understanding the effects of the random distribution of magnetic (Ni²⁺, Fe³⁺) and non-magnetic (Zn²⁺) ions. These simulations can model how this compositional disorder affects the superexchange pathways and leads to complex magnetic phenomena like:
Frustration: Competing magnetic interactions that can lead to non-collinear spin structures.
Percolation Effects: The formation of magnetic clusters and the transition to long-range magnetic order.
Finite-Size Effects: How the magnetic properties of nanoparticles differ from their bulk counterparts.
Computer codes based on the Ising model and Monte Carlo-Metropolis algorithm have been developed to simulate magnetic ordering in complex ferrites. semi.ac.cnworldscientific.com These simulations provide insights into the exchange interactions and help interpret experimental data on saturation magnetization and Curie temperature. semi.ac.cn
Mechanistic Studies of Catalytic Activity of Diiron Nickel Zinc Tetraoxide
Heterogeneous Catalysis Principles and Active Site Characterization
Diiron nickel zinc tetraoxide functions as a heterogeneous catalyst, where the solid catalyst is in a different phase from the reactants, which are typically gases or liquids. The catalytic process involves the adsorption of reactant molecules onto the catalyst's surface, followed by a chemical reaction at the active sites, and finally, the desorption of the product molecules. The efficiency of these steps is intrinsically linked to the electronic and structural properties of the catalyst.
The active sites in this compound are typically associated with the metallic cations (Ni²⁺, Zn²⁺, Fe³⁺) distributed within its spinel ferrite (B1171679) structure. In this structure, the cations occupy tetrahedral (A) and octahedral (B) sites. Zinc ferrite (ZnFe₂O₄) generally adopts a normal spinel structure where Zn²⁺ ions occupy the tetrahedral sites and Fe³⁺ ions are in the octahedral sites. Conversely, nickel ferrite (NiFe₂O₄) has an inverse spinel structure where Ni²⁺ ions occupy octahedral sites, and Fe³⁺ ions are distributed between both tetrahedral and octahedral sites mdpi.commdpi.com. The combination of these in NiZnFe₂O₄ results in a mixed spinel structure, and the precise distribution of cations between the A and B sites is a critical determinant of its catalytic activity researchgate.net.
The catalytic activity often arises from the synergistic effects between the different metal ions. For instance, in oxidation reactions, the redox couple of Fe³⁺/Fe²⁺ and Ni³⁺/Ni²⁺ can facilitate electron transfer processes. The presence of zinc ions can modify the electronic structure and stability of the ferrite, influencing the adsorption energies of reactants and intermediates. In Ni-Fe catalysts, a synergistic effect between nickel and iron can lead to a higher fraction of reduced nickel, which can be crucial for catalytic performance rsc.org. The surface of the catalyst is where the catalytic action occurs, and surface atoms have residual bonding capacity due to their lower coordination number compared to bulk atoms libretexts.org.
Characterization of these active sites involves a suite of advanced analytical techniques. X-ray diffraction (XRD) is employed to determine the crystal structure and cation distribution acs.org. Spectroscopic methods like X-ray Photoelectron Spectroscopy (XPS) provide insights into the surface elemental composition and the oxidation states of the metal ions, which are crucial for identifying the active species in redox reactions researchgate.net. The nature of the active sites can be dynamic, with the catalyst surface undergoing reconstruction during the reaction, as seen in the formation of NiOOH/FeOOH species during the oxygen evolution reaction nih.gov.
This compound in Oxidation and Reduction Reactions
This compound demonstrates significant catalytic activity in a range of oxidation and reduction reactions, owing to the variable oxidation states of its constituent metals and its unique structural properties.
This compound has been investigated as a catalyst for the thermal decomposition of energetic materials like ammonium (B1175870) perchlorate (AP), a key component in solid propellants. The low-temperature thermal decomposition of AP is a complex process involving multiple steps rsc.org. The catalytic mechanism of NiZnFe₂O₄ in this process is attributed to its ability to facilitate electron transfer, thereby lowering the activation energy of the decomposition reaction.
The decomposition of AP is believed to be initiated by the transfer of an electron from a perchlorate ion (ClO₄⁻) to an ammonium ion (NH₄⁺). The metallic sites on the surface of the ferrite catalyst, particularly the Fe³⁺ and Ni²⁺ ions, can act as electron acceptors and donors, thereby accelerating this initial step. The catalyst can also promote the breakdown of intermediates formed during the decomposition. Studies on related ferrite systems suggest that the synergistic effect between different metal oxides can enhance catalytic activity. For example, in a ZnCo-ZIF derived catalyst, it was found that Co₃O₄/ZnO played the actual catalytic role, with Zn releasing lattice oxygen to improve the oxidation of nitrogen-containing species, while Co weakened the N-H bond, accelerating the oxidation of ammonia rsc.org. This highlights the cooperative roles the different metal components in this compound can play in the decomposition process.
This compound has emerged as a promising electrocatalyst for the oxygen evolution reaction (OER), a critical process in water splitting for hydrogen production. The OER involves a complex four-electron transfer process, and efficient catalysts are needed to overcome its sluggish kinetics. The catalytic activity of NiZnFe₂O₄ in OER is attributed to the synergistic interactions between the nickel and iron sites.
The mechanism of OER on nickel-iron-based catalysts often involves the in-situ formation of active oxyhydroxide species (NiOOH/FeOOH) on the catalyst surface under anodic potentials nih.gov. It is widely accepted that the iron sites are the primary active centers, while the nickel sites provide a conductive and stable host matrix. The presence of zinc can further tune the electronic properties and enhance the catalytic performance.
Two primary mechanisms are proposed for the OER on metal oxides: the Adsorbate Evolution Mechanism (AEM) and the Lattice Oxygen Mechanism (LOM). In the AEM, the reaction proceeds through the formation of adsorbed oxygen intermediates (OH, O, OOH*) on the metal active sites aip.org. The LOM involves the participation of lattice oxygen from the catalyst in the O-O bond formation step. For zinc ferrite thin films, it has been suggested that the presence of oxygen vacancies can promote the LOM pathway, leading to improved OER kinetics aip.org. Theoretical studies on NiFe₂O₄ have also predicted a Fe-site-assisted LOM pathway as the preferred mechanism for OER researchgate.net. The creation of vacancies in nickel ferrite has been shown to boost catalytic activity by increasing the surface area and the number of reactive sites, which improves electrical conductivity and facilitates charge transfer researchgate.net.
This compound and related ferrite materials have shown potential in catalytic hydrogenation and desulfurization processes.
In hydrogenation reactions , the metallic sites on the catalyst surface play a crucial role in activating both the hydrogen molecule and the substrate. For instance, in the catalytic transfer hydrogenation of furfural to furfuryl alcohol, a process relevant to biomass valorization, nickel ferrite has been utilized as a stable and separable heterogeneous catalyst nih.gov. The mechanism of heterogeneous hydrogenation on metal catalysts generally involves the adsorption and dissociation of hydrogen on the metal surface to form metal-hydride species. The substrate also adsorbs onto the surface, and a stepwise transfer of hydrogen atoms from the catalyst to the substrate occurs libretexts.org. For Ni-Fe bimetallic catalysts, the presence of iron is believed to enhance the catalytic activity and selectivity compared to nickel alone mdpi.com. While detailed mechanistic studies on NiZnFe₂O₄ for specific hydrogenation reactions are still emerging, the principles are expected to be similar, with the interplay between Ni, Fe, and Zn influencing the adsorption and activation of reactants.
In the context of desulfurization , zinc ferrite is a known sorbent for hydrogen sulfide (H₂S) at moderate to high temperatures. The mechanism involves the reaction of H₂S with the metal oxides to form metal sulfides. The spinel structure of zinc ferrite provides a high sulfur loading capacity due to the affinity of both zinc and iron for sulfur researchgate.net. The reaction can be represented as:
ZnFe₂O₄ + H₂S → ZnS + Fe₂O₃ + H₂O
Further reaction with H₂S can lead to the sulfidation of iron oxide as well. The presence of nickel in the this compound structure could potentially enhance the desulfurization activity and the regenerability of the sorbent.
Role of Nanostructure and Surface Engineering in Catalytic Performance
The catalytic activity of this compound is not solely dependent on its chemical composition but is also profoundly influenced by its physical nanostructure and surface properties. Surface engineering strategies are therefore critical for maximizing its catalytic performance.
The nanostructuring of this compound offers a powerful means to enhance its catalytic efficacy by increasing the number of accessible active sites and modifying their reactivity.
Particle Size: As the particle size of the catalyst decreases into the nanometer range, the surface-to-volume ratio increases dramatically. This leads to a greater exposure of the catalytically active metal centers on the surface e3s-conferences.org. For instance, in the photocatalytic degradation of organic dyes, smaller nanoparticles of Ni-Zn ferrites have been shown to exhibit superior activity due to their higher surface area researchgate.net. The control of particle size is a key aspect of catalyst synthesis, with methods like co-precipitation and thermal decomposition being employed to produce nanoparticles with desired dimensions mdpi.comresearchgate.net.
Morphology: The shape or morphology of the catalyst particles can also have a significant impact on their catalytic performance. Different morphologies, such as nanospheres, nanorods, or porous structures, can expose different crystal facets and surface defects, which can possess varying catalytic activities mdpi.com. For example, the synthesis of Ni-Zn ferrite with nanoflower-like structures has been shown to increase the surface area and enhance photocatalytic efficiency acs.org.
Surface Area: A high specific surface area is generally desirable for heterogeneous catalysts as it provides more sites for the adsorption of reactants researchgate.net. The surface area of this compound can be controlled through various synthesis parameters. The relationship between synthesis method, particle size, and surface area is crucial for optimizing catalytic performance.
Table 1: Influence of Nanostructure on the Catalytic Performance of Nickel Zinc Ferrite-based Catalysts
| Catalyst Composition | Synthesis Method | Particle Size (nm) | Surface Area (m²/g) | Application | Key Finding |
|---|---|---|---|---|---|
| Ni₀.₅Zn₀.₅Fe₂O₄ | Solution Combustion | 31.34 - 38.67 | Not specified | Photocatalytic degradation of Methylene (B1212753) Blue | Doping with Nd altered morphology from spherical to stacked grains, enhancing degradation efficiency mdpi.com. |
| NiFe₂O₄ and Ni₀.₃Zn₀.₇Fe₂O₄ | Combustion Reaction | Not specified | Not specified | Biodiesel Production (Transesterification) | Catalytic performance is influenced by the spinel structure and surface chemistry researchgate.net. |
| NiZnFe₂O₄ | Sol-gel | 20-25 (pristine) | Increased after plasma treatment | Photocatalytic degradation of Rhodamine B | Microwave plasma treatment created nanoflower-like structures with increased surface area, boosting degradation efficiency from 80% to 96% acs.org. |
| ZnxNi(1-x)Fe₂O₄ (x=0.25, 0.50, 0.75) | Co-precipitation | 33.01 - 51.56 | Not specified | Photocatalytic removal of Chromium | Crystal size decreased with increasing zinc concentration, which had a remarkable effect on the removal efficiency researchgate.net. |
Synergistic Effects of Multi-metal Oxide Composites
The catalytic prowess of this compound, a representative of multi-metal oxide composites, is significantly amplified by the synergistic interplay between its constituent metal cations (Fe, Ni, and Zn). This synergy arises from the combined electronic and structural effects that a single metal oxide cannot achieve, leading to enhanced catalytic activity, selectivity, and stability. The interactions between the different metal centers create a unique electronic environment that can facilitate reaction pathways that are less favorable on the surfaces of the individual oxide components.
Research into related nickel zinc ferrite (NiZnFe₂O₄) systems has demonstrated that the distribution of cations within the spinel crystal lattice is a critical factor governing catalytic performance. The tuning of cationic occupancy at the tetrahedral and octahedral sites within the spinel structure can profoundly influence the catalyst's activity in processes such as water splitting. For instance, studies on Ni₁₋ₓZnₓFe₂O₄ nanocomposites have revealed that specific compositions exhibit superior performance for either the hydrogen evolution reaction (HER) or the oxygen evolution reaction (OER), highlighting the role of synergistic interactions between Ni, Zn, and Fe in these electrocatalytic processes.
Furthermore, the redox synergism between nickel and iron has been extensively studied in the context of the oxygen evolution reaction. In NiFe oxyhydroxides, the oxidation state changes of the nickel ions are directly coupled to modifications in the local ligand environment of the iron ions. This dynamic interplay, where the Fe sites are influenced by the redox behavior of the Ni sites, is believed to be a key factor in the high catalytic activity of these materials for water oxidation. While the specific synergistic mechanisms in this compound require further dedicated investigation, the principles observed in these closely related multi-metal oxide systems provide a strong foundation for understanding its enhanced catalytic capabilities.
Table 1: Examples of Synergistic Effects in Fe-Ni-Zn Oxide Composites
| Composite System | Catalytic Application | Observed Synergistic Effect |
|---|---|---|
| Ni₁₋ₓZnₓFe₂O₄ | Water Splitting (HER/OER) | Cationic occupancy tuning enhances electrocatalytic activity for specific reactions. |
| NiFe₂O₄/ZnO | Photocatalysis | Reduced recombination of charge carriers, leading to improved degradation of pollutants. |
| NiFe Oxyhydroxides | Oxygen Evolution Reaction | Redox-induced changes in Ni ions modify the Fe ligand environment, boosting catalytic activity. |
Computational Catalysis for Reaction Mechanism Elucidation
Computational catalysis provides powerful tools for unraveling the complex reaction mechanisms that occur on the surfaces of catalysts like this compound. By employing theoretical modeling techniques, it is possible to gain insights into the electronic structure of the catalyst, the nature of active sites, and the energetics of reaction pathways at an atomic level of detail.
DFT-based Studies of Adsorption and Reaction Pathways on this compound Surfaces
Density Functional Theory (DFT) is a quantum mechanical modeling method that is widely used to investigate the electronic structure and reactivity of materials. For multi-metal oxides such as this compound, DFT calculations can elucidate the fundamental aspects of their catalytic activity. These studies typically focus on understanding the structure of the catalyst's surfaces, the nature of the active sites, and the mechanisms of adsorption and reaction of molecules on these surfaces.
DFT studies on the closely related nickel ferrite (NiFe₂O₄) have provided valuable insights into its surface chemistry. For example, calculations have been used to investigate the structure, electronic properties, and energetics of the NiFe₂O₄(001) surface and its interaction with water. These studies have shown that water can adsorb dissociatively at surface oxygen vacancies, leading to the formation of surface hydroxyl groups. This information is crucial for understanding the role of the catalyst in aqueous-phase reactions. Furthermore, DFT has been employed to explore the mechanism of oxidation reactions, such as the oxidation of carbon monoxide, on spinel oxide surfaces, identifying the rate-limiting steps and the influence of surface defects.
In the context of nickel-zinc (B8489154) ferrites (Ni₁₋ₓZnₓFe₂O₄), DFT analysis has been used to corroborate experimental findings on their sensing properties for volatile organic compounds (VOCs). These calculations have demonstrated that the presence of nickel atoms in the ferrite structure can enhance the adsorption of alcohol molecules on the surface. By analyzing the electronic structure, such as the electron localization function (ELF), it has been shown that nickel doping can modify the electron density on the catalyst surface, thereby promoting the adsorption of reactant molecules. These computational findings are instrumental in explaining the enhanced sensitivity of these materials for VOC detection and point towards their potential in catalytic oxidation of these compounds.
DFT calculations have also been instrumental in predicting the active sites for the oxygen evolution reaction (OER) on NiFe₂O₄. Theoretical models suggest that the Fe sites are the preferred active centers at lower potentials, while the Ni centers become active at higher potentials. Such predictions can guide the rational design of more efficient catalysts by, for example, selectively doping the material to tune the electronic environment of the predicted active sites and thereby enhance their intrinsic activity.
Table 2: Key Findings from DFT Studies on Related Fe-Ni-Zn Oxide Systems
| System Studied | Focus of DFT Calculation | Key Finding |
|---|---|---|
| NiFe₂O₄(001) Surface | Water Adsorption | Water adsorbs dissociatively at oxygen vacancies, forming surface hydroxyls. |
| Ni₁₋ₓZnₓFe₂O₄ | VOC Adsorption | Nickel doping modifies surface electron density, enhancing the adsorption of alcohol molecules. |
| NiFe₂O₄ | Oxygen Evolution Reaction | Fe sites are predicted to be the primary active centers for the OER at lower potentials. |
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations of Complex Catalytic Cycles
For complex catalytic systems, particularly those involving large molecules or explicit solvent effects, a purely quantum mechanical approach like DFT can be computationally prohibitive. In such cases, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations offer a powerful alternative. The QM/MM method is a multiscale simulation technique that combines the accuracy of quantum mechanics for a small, chemically active region of the system with the efficiency of molecular mechanics for the surrounding environment.
In a typical QM/MM simulation of a catalytic process, the active site of the catalyst and the reacting molecules are treated with a high-level QM method, which can accurately describe the breaking and forming of chemical bonds and other electronic effects. The remainder of the catalyst bulk and the surrounding solvent molecules are described using a classical MM force field. This partitioning allows for the detailed investigation of the reaction mechanism in the catalytically active region while still accounting for the structural and electrostatic influence of the broader environment.
The application of QM/MM simulations is particularly valuable for understanding the role of the extended solid-state environment and the solvent in catalysis, aspects that are often simplified in gas-phase cluster models used in pure QM calculations. By capturing the influence of the surrounding medium, QM/MM can provide more realistic insights into reaction barriers and mechanisms. As computational resources and methodologies continue to advance, the application of QM/MM simulations to complex multi-metal oxide catalysts like this compound is expected to become an increasingly important tool for the rational design of next-generation catalytic materials.
Electrochemical Performance and Ion Transport in Diiron Nickel Zinc Tetraoxide Systems
Investigation of Charge Transfer Processes at Interfaces
The functionality of diiron nickel zinc tetraoxide in electrochemical systems is fundamentally linked to charge transfer processes that occur at the electrode-electrolyte interface. These processes are central to the Faradaic reactions that enable energy storage, particularly in pseudocapacitors. The charge storage mechanism in this material is not purely electrostatic but involves fast and reversible redox reactions stemming from the multiple oxidation states of its constituent metal ions (Nickel, Zinc, and Iron). semanticscholar.orgresearchgate.net
When used as an electrode, the interface with the electrolyte becomes a gateway for charge transfer. researchgate.netnih.gov In an alkaline electrolyte, for instance, the interaction between hydroxyl ions and the active sites on the ferrite (B1171679) surface facilitates these redox reactions. The efficiency and rate of these reactions are paramount to the material's performance. The presence of nickel and iron ions, which can readily change their oxidation states, provides the rich redox chemistry necessary for pseudocapacitive behavior. researchgate.net The transport mechanism involves the hopping of localized d-electrons among the valence distributions of these metallic cations located at the octahedral sites within the spinel structure. iaamonline.org This interfacial charge transfer is a key factor in the material's ability to store and deliver energy efficiently.
Impedance Spectroscopy for Electrochemical Characterization
Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to probe the various resistive and capacitive elements within an electrochemical system containing this compound. mdpi.commdpi.com By applying a small AC voltage over a range of frequencies, EIS can deconstruct the complex impedance into contributions from the electrolyte, the active material's bulk, grain boundaries, and the charge transfer process at the electrode-electrolyte interface. mdpi.comnih.gov
The results are typically visualized in a Nyquist plot, which plots the imaginary part of impedance against the real part. A typical Nyquist plot for a this compound electrode system displays several distinct features:
High-Frequency Region: The intercept with the real axis (Z') represents the equivalent series resistance (Rₛ), which includes the ionic resistance of the electrolyte, the intrinsic resistance of the electrode material, and the contact resistance. aristonpubs.com
Medium-to-High Frequency Region: A semicircle is often observed, the diameter of which corresponds to the charge-transfer resistance (R꜀ₜ). researchgate.netaristonpubs.com This resistance is inversely related to the rate of the redox reactions at the electrode surface; a smaller semicircle indicates faster charge transfer kinetics and better electrochemical performance. semanticscholar.orgresearchgate.net
Low-Frequency Region: A straight line, known as the Warburg tail, is characteristic of diffusion-controlled processes. semanticscholar.org The slope of this line relates to the Warburg impedance (W), which represents the resistance to ion diffusion within the porous structure of the electrode. A more vertical line suggests more ideal capacitive behavior and faster ion transport. semanticscholar.org
An equivalent circuit model, comprising resistors (R) and capacitors (C) or constant phase elements (CPE), is used to fit the experimental EIS data and quantify these parameters. researchgate.net This analysis provides critical insights into the conductivity, reaction kinetics, and diffusion limitations of the material. researchgate.net
| Parameter | Symbol | Description | Typical Location on Nyquist Plot |
|---|---|---|---|
| Equivalent Series Resistance | Rₛ | Combined resistance of electrolyte, electrode material, and contacts. | High-frequency intercept on the real axis. |
| Charge Transfer Resistance | R꜀ₜ | Resistance to Faradaic reactions at the electrode-electrolyte interface. | Diameter of the semicircle in the high-to-medium frequency range. |
| Warburg Impedance | W | Resistance related to the diffusion of ions within the electrolyte to the electrode surface. | Straight line at a 45° angle in the low-frequency range. |
| Double-Layer Capacitance | Cdl | Capacitance formed at the electrode-electrolyte interface. Associated with the R꜀ₜ semicircle. | Derived from the semicircle frequency response. |
The analysis, often described by a "brick layer model," can resolve two distinct semicircles in the Nyquist plot, especially when measurements are taken over a wide frequency range or at different temperatures. researchgate.netrsc.org
The semicircle at higher frequencies is typically attributed to the bulk (intragrain) response , representing the parallel resistance (Rₑ) and capacitance (Cₑ) of the crystalline grains.
The semicircle at lower frequencies corresponds to the grain boundary response , representing the grain boundary resistance (R₉ₑ) and capacitance (C₉ₑ). researchgate.net
Ion Diffusion Pathways and Their Role in Electrochemical Functionality
The movement of ions to and from the active sites of the this compound electrode is essential for its electrochemical functionality, whether in a supercapacitor or a lithium-ion battery. The rate of this diffusion can be a limiting factor in the charge-discharge capability and power density of the device. The porous, nanostructured architecture of synthesized this compound plays a vital role in facilitating efficient ion transport. mdpi.com
When used as an anode for lithium-ion batteries, the electrochemical process is predominantly governed by the diffusion of Li⁺ ions. researchgate.netaip.org The reaction mechanism involves both conversion and alloying processes, which require Li⁺ ions to diffuse through the material's structure. mdpi.com A high surface-to-volume ratio and a porous morphology create shorter diffusion paths, reducing the energy barrier for ion intercalation and deintercalation and improving rate capability. mdpi.combohrium.com
In supercapacitors, electrolyte ions (e.g., K⁺ or OH⁻ in aqueous systems) must rapidly access the surface of the active material for the Faradaic reactions to occur. kyoto-u.ac.jp The 3D interconnected porous structures, such as those achieved when the material is synthesized directly on nickel foam, provide effective pathways for the electrolyte to easily penetrate the active material, ensuring more electro-active sites are available for the reaction. semanticscholar.org The Warburg impedance element derived from EIS measurements provides a quantitative measure of these diffusion limitations.
This compound as an Active Material in Energy Storage Systems (Fundamental Aspects)
This compound (Ni₀.₅Zn₀.₅Fe₂O₄) has emerged as a promising active material for next-generation energy storage systems due to its high theoretical capacity, rich redox chemistry, low cost, and environmental friendliness. mdpi.comresearchgate.net
In Supercapacitors: As a pseudocapacitive material, its charge storage mechanism relies on fast, reversible Faradaic redox reactions at the electrode surface. semanticscholar.orgiaea.org This allows it to achieve significantly higher specific capacitance and energy density compared to electric double-layer capacitors (EDLCs). When synthesized directly onto a conductive substrate like nickel foam (a binder-free approach), Ni₀.₅Zn₀.₅Fe₂O₄ exhibits superior performance by eliminating the "dead weight" of polymer binders and improving electrical conductivity. semanticscholar.orgresearchgate.net For example, a binder-free Ni₀.₅Zn₀.₅Fe₂O₄ electrode on nickel foam delivered a high specific capacity of 504 F g⁻¹ at a current density of 1 A g⁻¹, compared to 151 F g⁻¹ for a conventional binder-based electrode. semanticscholar.orgresearchgate.netmdpi.com
In Lithium-Ion Batteries (LIBs): this compound is investigated as a high-capacity anode material for LIBs. researchgate.net Unlike conventional graphite (B72142) anodes, it operates on a conversion and alloying mechanism. mdpi.com The initial reaction involves the conversion of Ni₀.₅Zn₀.₅Fe₂O₄ into metallic nanoparticles of Ni, Zn, and Fe embedded in a Li₂O matrix. Subsequently, the metallic Zn can alloy with lithium (LiₓZn), contributing additional capacity. mdpi.com This mechanism leads to a very high theoretical specific capacity. mdpi.com Research has shown that porous Ni₀.₅Zn₀.₅Fe₂O₄ nanospheres can exhibit a high reversible specific capacity of 1110 mAh g⁻¹ and maintain good capacity retention over cycling. bohrium.com The structural stability afforded by the nickel content helps mitigate large volume changes during lithiation/delithiation, improving the cycling performance. aip.org
| Application | Electrode Type | Key Performance Metric | Value | Conditions | Reference |
|---|---|---|---|---|---|
| Supercapacitor | Binder-Free (on Nickel Foam) | Specific Capacitance | 504 F g⁻¹ | at 1 A g⁻¹ | semanticscholar.orgmdpi.com |
| Supercapacitor | Binder-Based | Specific Capacitance | 151 F g⁻¹ | at 1 A g⁻¹ | semanticscholar.orgmdpi.com |
| Lithium-Ion Battery Anode | Porous Nanospheres | Reversible Specific Capacity | 1110 mAh g⁻¹ | - | bohrium.com |
| Lithium-Ion Battery Anode | Porous Nanospheres | Capacity after 50 cycles | 700 mAh g⁻¹ | - | bohrium.com |
| Lithium-Ion Battery Anode | Nanoparticles (CMR binder) | Stable Capacity after 200 cycles | ~358 mAh g⁻¹ | - | researchgate.net |
Theoretical Modeling and Computational Materials Science Applied to Diiron Nickel Zinc Tetraoxide
First-Principles Calculations for Predictive Materials Design
First-principles calculations, primarily based on Density Functional Theory (DFT), are a cornerstone of computational materials science. ed.ac.ukresearchgate.netnih.gov These methods solve the quantum mechanical equations governing the behavior of electrons in a material, allowing for the prediction of various properties without any empirical parameters. For diiron nickel zinc tetraoxide, DFT and related techniques are instrumental in predictive design. researchgate.net
Predicting the stable crystal structure of a material is a fundamental goal of computational materials science. nih.govnih.govarxiv.org For this compound, which belongs to the spinel ferrite (B1171679) family, first-principles calculations are used to determine the energetically favorable arrangements of Ni²⁺, Zn²⁺, and Fe³⁺ cations within the crystal lattice. aip.org The general formula for these spinels is (M₁₋λFeλ)[MλFe₂₋λ]O₄, where parentheses denote tetrahedral (A) sites and square brackets denote octahedral (B) sites. aip.org
Table 1: Predicted vs. Experimental Lattice Parameters for a Candidate Crystal Structure This table is illustrative and based on typical accuracies reported for first-principles predictions.
| Parameter | Predicted Value (DFT) | Experimental Value | % Deviation |
|---|---|---|---|
| a (Å) | 8.35 | 8.34 | 0.12% |
| b (Å) | 8.35 | 8.34 | 0.12% |
| c (Å) | 8.35 | 8.34 | 0.12% |
First-principles calculations are particularly powerful for simulating the electronic and magnetic properties of this compound. By using approaches like the GGA+U (Generalized Gradient Approximation plus Hubbard U) formalism, which accounts for strong on-site Coulomb interactions of d-electrons in transition metals, a more accurate description of the electronic structure can be achieved. researchgate.net
These simulations can reveal the material's band structure, density of states (DOS), and the nature of its band gap, confirming its semiconducting or insulating character. researchgate.netresearchgate.net For example, spin-polarized calculations for NiFe₂O₄ show different band gaps for spin-up and spin-down channels, which is characteristic of its magnetic nature. researchgate.net
The magnetic properties are explained by the arrangement of electron spins on the different cations. In the inverse spinel structure of NiFe₂O₄, the magnetic moments of Fe³⁺ ions on the A-sites are aligned anti-parallel to those on the B-sites. researchgate.net This leads to a ferrimagnetic behavior where the net magnetic moment arises primarily from the Ni²⁺ ions on the B-sites. researchgate.net Computational studies can precisely calculate these local magnetic moments and the exchange interaction constants (e.g., JAB, JBB) that govern the magnetic ordering. researchgate.net
Table 2: Simulated Electronic and Magnetic Properties of NiFe₂O₄ (a component of the target compound)
| Property | Calculated Value | Method |
|---|---|---|
| Band Gap (Spin-up) | 1.6 eV | DFT+U |
| Band Gap (Spin-down) | 2.2 eV | DFT+U |
| Total Magnetic Moment | 2.0 µB/formula unit | DFT+U |
| Fe (A-site) Moment | ~4.1 µB | DFT+U |
| Fe (B-site) Moment | ~4.1 µB | DFT+U |
Molecular Dynamics and Monte Carlo Simulations for Dynamic Processes
While first-principles calculations are excellent for static properties, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are employed to study the dynamic behavior and temperature-dependent properties of materials.
Molecular Dynamics (MD) simulations track the movement of atoms over time by solving Newton's equations of motion. researchgate.netosti.gov Using force fields, which can be derived from first-principles calculations (ab initio MD) or empirical data, MD can simulate processes like diffusion, phase transitions, and the response of the crystal lattice to temperature changes. researchgate.netcore.ac.uk For this compound, MD can be used to investigate ion diffusion mechanisms at elevated temperatures or the structural evolution during synthesis processes. researchgate.netnih.gov
Monte Carlo (MC) simulations use statistical methods to model complex systems. In materials science, they are frequently used to study magnetic phenomena. researchgate.netiaea.org For Ni-Zn ferrites, MC simulations based on the Metropolis algorithm can predict magnetic properties as a function of temperature, such as the saturation magnetization, coercivity, and the Curie temperature. researchgate.netresearchgate.net These simulations can model the spin configurations within the material and how they respond to external magnetic fields and thermal fluctuations. iaea.orgresearchgate.net
Materials Informatics and High-Throughput Screening for Structure-Property Relationships
Materials informatics leverages data-driven approaches to accelerate the discovery and design of new materials. researchgate.netHigh-throughput screening combines automated first-principles calculations with large materials databases to rapidly evaluate the properties of thousands of potential compounds. nist.govcnrs.fr
For the this compound system, this approach can be used to screen a wide range of compositions (i.e., varying the Ni/Zn ratio) to identify those with optimal properties for specific applications, such as high magnetic permeability or specific semiconducting behavior. nih.gov By creating large datasets of calculated properties, researchers can establish clear structure-property relationships, for example, how the lattice parameter and cation distribution correlate with the magnetic moment or band gap. researchgate.netnist.gov This data-centric paradigm significantly speeds up the materials development cycle compared to traditional trial-and-error experimental methods. cnrs.fr
Machine Learning Approaches in this compound Research
Machine learning (ML) is an emerging and powerful tool in materials science that complements traditional computational methods. oaepublish.com ML models can be trained on existing experimental or computational data to predict material properties with high speed and accuracy. mdpi.commdpi.com
In the context of this compound, ML can be applied in several ways:
Developing Interatomic Potentials: ML algorithms can create highly accurate force fields (potentials) for use in large-scale molecular dynamics simulations, bridging the gap between the accuracy of quantum mechanics and the speed of classical potentials. researchgate.net
Property Prediction: ML models can be trained to predict properties like band gap, magnetization, or Curie temperature directly from the chemical composition and structural features of different Ni-Zn ferrite compositions, bypassing the need for computationally expensive first-principles calculations for every new candidate. mdpi.com
Data Analysis: ML can help analyze the complex, high-dimensional data generated from high-throughput screening, identifying hidden correlations and guiding the search for materials with desired multi-property performance. oaepublish.commdpi.com
By integrating ML with first-principles calculations and experimental data, researchers can create a comprehensive and predictive framework for designing and optimizing this compound for advanced technological applications. cnrs.fr
Emerging Research Directions and Advanced Functional Material Concepts for Diiron Nickel Zinc Tetraoxide
Integration of Diiron Nickel Zinc Tetraoxide in Heterostructures and Composites
The integration of this compound into heterostructures and composites is a burgeoning area of research aimed at creating multifunctional materials with tailored properties. By combining this ferrite (B1171679) with other materials, such as polymers, carbon-based nanostructures, and other inorganic compounds, scientists can achieve enhanced performance for a variety of applications, most notably in electromagnetic interference (EMI) shielding and microwave absorption.
One promising approach involves the creation of ternary composites. For instance, a composite of Ni₀.₅Zn₀.₅Fe₂O₄ with carbonyl iron (CI) and carbon black (CB) dispersed in a paraffin (B1166041) wax matrix has demonstrated significant EMI shielding capabilities. In this composite, the Ni₀.₅Zn₀.₅Fe₂O₄ and CI components contribute to magnetic loss, while the carbon black enhances dielectric loss, leading to a maximum shielding efficiency of 21.7 dB at 11.0 GHz for a 4 mm thick sample.
Another innovative strategy is the in situ coating of Ni₀.₅Zn₀.₅Fe₂O₄ onto two-dimensional materials like Ti₃C₂Tₓ MXenes. This method results in a novel composite that leverages multiple electromagnetic wave absorption mechanisms, including magnetic loss, dielectric loss, and conductivity loss. A composite with just 5 wt% of Ti₃C₂Tₓ MXenes exhibited a high reflection loss of -42.5 dB at 13.5 GHz, with an effective absorption bandwidth of 3 GHz. The incorporation of the MXene phase was found to improve the electromagnetic impedance matching of the composite.
Thin composite films have also been developed using polyvinyl chloride (PVC) as a matrix for Ni₀.₅Zn₀.₅Fe₂O₄ filler. These films, prepared by a hot-pressing method, are radiotransparent in the X-band, with the reflection value showing weak dependence on the ferrite concentration. This makes them suitable for applications where transparency to certain microwave frequencies is desired while still benefiting from the magnetic properties of the ferrite.
Table 1: Properties of this compound Composites
| Composite Material | Key Feature | Application | Performance Metric |
|---|---|---|---|
| Ni₀.₅Zn₀.₅Fe₂O₄/Carbonyl Iron/Carbon Black in Paraffin Wax | Combines magnetic and dielectric loss mechanisms | EMI Shielding | Max. shielding efficiency of 21.7 dB at 11.0 GHz |
| Ti₃C₂Tₓ/Ni₀.₅Zn₀.₅Fe₂O₄ | In situ coating on MXene; multiple absorption mechanisms | Microwave Absorption | High reflection loss of -42.5 dB at 13.5 GHz |
| Ni₀.₅Zn₀.₅Fe₂O₄ in PVC matrix | Radiotransparent in the X-band | Specialized microwave applications | Weak dependence of reflection on filler concentration |
Exploration of Size and Dimensionality Effects on Intrinsic Properties
The intrinsic properties of this compound are highly dependent on its size and dimensionality, a phenomenon that becomes particularly pronounced at the nanoscale. As the particle size of this ferrite is reduced, quantum mechanical effects begin to dominate, leading to significant changes in its magnetic, optical, and catalytic behaviors.
One of the most notable size-dependent effects is the transition to superparamagnetism. In bulk or larger nanoparticle form, this compound exhibits ferrimagnetic behavior. However, as the particle size decreases to a critical point, thermal energy can overcome the magnetic anisotropy energy, causing the magnetic moments of the nanoparticles to fluctuate randomly. This results in a net magnetization of zero in the absence of an external magnetic field, a characteristic of superparamagnetism. This property is particularly valuable for biomedical applications where controlled magnetic response is crucial. Studies on nanostructured Zn₀.₃Ni₀.₇Fe₂O₄ have demonstrated the emergence of superparamagnetic behavior in samples with the smallest particle sizes.
The optical properties of this compound are also influenced by particle size. Quantum confinement effects in smaller nanoparticles can lead to a widening of the bandgap, which in turn affects their photocatalytic activity. Research has shown that smaller-sized Ni-Zn spinel ferrites are more efficient in degrading organic dyes like methylene (B1212753) blue under light illumination. This enhanced photocatalytic efficiency is attributed to the increased surface area and altered electronic structure of the smaller nanoparticles.
Furthermore, the antioxidant properties of this ferrite have been found to be size-dependent. Smaller nanoparticles exhibit a greater capacity for scavenging free radicals, which is again linked to their high surface-to-volume ratio and increased reactivity. This suggests potential applications in biomedical fields for mitigating oxidative stress.
Table 2: Size-Dependent Properties of this compound Nanoparticles
| Property | Effect of Decreasing Particle Size | Underlying Mechanism | Potential Application |
|---|---|---|---|
| Magnetic Behavior | Transition from ferrimagnetism to superparamagnetism | Thermal energy overcomes magnetic anisotropy | Biomedical imaging and drug delivery |
| Photocatalytic Activity | Increased efficiency in degrading pollutants | Quantum confinement, increased surface area | Environmental remediation |
| Antioxidant Properties | Enhanced scavenging of free radicals | High surface-to-volume ratio, increased reactivity | Biomedical therapies |
This compound in Advanced Sensor Transduction Mechanisms: Research Perspectives
The unique electrical and magnetic properties of this compound make it a highly promising material for advanced sensor applications. Its sensitivity to various external stimuli, including humidity, gases, and chemical species, allows for the development of robust and reliable transduction mechanisms.
In the realm of humidity sensing, Ni-Zn ferrites have shown significant potential. The electrical resistance of these materials changes in response to variations in ambient humidity. This is due to the adsorption of water molecules onto the porous surface of the ferrite, which alters its conductivity. The sensitivity of these sensors can be tuned by adjusting the composition of the ferrite, for example, by incorporating cobalt. Research on Ni₀.₉₇₋ₓZnₓCo₀.₀₃Fe₂O₄ has shown that the electrical resistance decreases, and the capacitance increases with rising relative humidity, making it a viable material for humidity sensor fabrication.
This compound nanoparticles have also been investigated for gas sensing applications. Their high surface area and surface activity make them sensitive to the presence of various gases. For instance, Ni₀.₅Zn₀.₅Fe₂O₄ nanoparticles have been used to fabricate sensors capable of detecting acetonitrile (B52724) at concentrations ranging from 80 to 200 ppm. The sensing mechanism involves the interaction of the gas molecules with the surface of the ferrite, leading to a change in its electrical resistance. Doping with other elements can further enhance the sensitivity and selectivity of these gas sensors.
Furthermore, this ferrite is being explored in the development of electrochemical sensors. A composite of nickel-copper-zinc ferrite (Ni₀.₄Cu₀.₂Zn₀.₄Fe₂O₄) with carboxymethyl cellulose (B213188) and graphene oxide nanosheets has been used to create a highly sensitive and selective electrochemical sensor for the determination of omeprazole, a common pharmaceutical compound. The synergistic effects of the nanocomposite components lead to superior electrocatalytic performance.
Table 3: Sensor Applications of this compound
| Sensor Type | Target Analyte | Sensing Principle | Key Research Finding |
|---|---|---|---|
| Humidity Sensor | Relative Humidity | Change in electrical resistance/capacitance upon water adsorption | Resistance decreases and capacitance increases with increasing humidity in Co-doped Ni-Zn ferrites. |
| Gas Sensor | Acetonitrile, Acetone | Change in electrical resistance due to gas-surface interaction | Ni₀.₅Zn₀.₅Fe₂O₄ nanoparticles can detect acetonitrile in the 80-200 ppm range. |
| Electrochemical Sensor | Omeprazole | Electrocatalytic oxidation of the analyte | A Ni-Cu-Zn ferrite composite sensor shows high sensitivity and a low detection limit for omeprazole. |
Future Theoretical and Experimental Synergies in this compound Research
The advancement of our understanding and application of this compound heavily relies on the synergistic interplay between theoretical modeling and experimental research. Computational studies, particularly those employing density functional theory (DFT), are providing deep insights into the electronic structure and magnetic properties of this material, which can guide experimental synthesis and characterization efforts.
Theoretical calculations can predict how the substitution of different cations or the introduction of defects will affect the material's properties. For example, DFT can be used to calculate the exchange constants between magnetic ions on different lattice sites, providing a fundamental understanding of the magnetic ordering in the ferrite. This theoretical groundwork is invaluable for designing materials with specific magnetic characteristics, such as high saturation magnetization or controlled coercivity.
Experimental research, in turn, provides the necessary validation for theoretical models and often reveals unexpected phenomena that can inspire new theoretical investigations. The synthesis of Ni₀.₅Zn₀.₅Fe₂O₄ through various methods, such as solid-state reaction, sol-gel, and co-precipitation, allows for the creation of materials with different microstructures and particle sizes. researchgate.netacs.org The characterization of these materials using techniques like X-ray diffraction (XRD), scanning electron microscopy (SEM), and vibrating sample magnetometry (VSM) provides crucial data on their crystal structure, morphology, and magnetic behavior. researchgate.netacs.org
A key area for future synergy is the exploration of cation distribution within the spinel structure. Ni-Zn ferrites have a mixed spinel structure, and the distribution of Ni²⁺, Zn²⁺, and Fe³⁺ ions between the tetrahedral (A) and octahedral (B) sites significantly influences the material's magnetic properties. Theoretical models can predict the most stable cation distributions under different synthesis conditions, while advanced experimental techniques like Mössbauer spectroscopy can provide direct evidence of the actual cation arrangements. The combination of these approaches will enable a more precise tuning of the material's properties for specific applications.
Methodological Advancements for In Situ Characterization of this compound
To gain a deeper understanding of the formation, transformation, and performance of this compound under realistic conditions, researchers are increasingly turning to advanced in situ characterization techniques. These methods allow for the real-time observation of the material's properties as they evolve during synthesis, processing, or operation.
In situ X-ray diffraction (XRD) is a powerful tool for studying the phase formation and crystallographic changes in this compound during its synthesis. By performing XRD measurements while the material is being heated, it is possible to track the transformation from precursor materials to the final spinel structure. This provides valuable information on reaction kinetics and the influence of temperature on crystal growth.
In situ transmission electron microscopy (TEM) offers the ability to visualize the nucleation and growth of this compound nanoparticles in real-time. This technique can provide direct evidence of the mechanisms by which nanoparticles form and assemble, offering insights that are not accessible through ex situ methods. Environmental TEM (ETEM) further allows for the observation of these processes in controlled gas or liquid environments, mimicking the conditions of synthesis or catalytic reactions.
For studying the magnetic properties, in situ magnetometry can be employed to measure the magnetic response of the material as a function of temperature or an applied magnetic field. This is particularly useful for determining the Curie temperature and observing magnetic phase transitions in real-time. In situ ultrasonic measurements have also been shown to be a versatile method for exploring the Curie temperature in spinel ferrites by detecting anomalous behavior in the ultrasonic velocity. researchgate.net
Operando spectroscopy techniques, such as Raman and X-ray absorption spectroscopy (XAS), are invaluable for probing the electronic and local atomic structure of this compound under working conditions, for example, when it is functioning as a catalyst. These techniques can provide information on changes in oxidation states, coordination environments, and the nature of active sites during a catalytic reaction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
